CAS Number: 1392059-76-5
Molecular Formula: C₇H₄BrF₃O₂
Molecular Weight: 257.01 g/mol
Executive Summary
2-Bromo-3-(trifluoromethoxy)phenol represents a specialized, high-value building block in modern medicinal chemistry. Distinguished by its specific substitution pattern—where the bromine atom is wedged between the phenolic hydroxyl group and the trifluoromethoxy (-OCF₃) moiety—this scaffold offers unique steric and electronic properties. Unlike its more common isomers (4-bromo or 6-bromo), the 2-bromo variant allows for the construction of sterically congested biaryls and fused heterocycles (e.g., benzofurans) with enhanced metabolic stability.
This guide provides a technical deep-dive into the synthesis, reactivity, and application of this compound, addressing the specific challenges associated with its "ortho-ortho" substitution pattern.
Chemical Identity & Structural Analysis
The molecule features a 1,2,3-trisubstituted benzene ring. The positioning of the bromine atom at C2 creates a "steric pocket" flanked by the hydroxyl group (C1) and the trifluoromethoxy group (C3).
Property
Value
Technical Context
CAS Number
1392059-76-5
Specific to the 2-bromo isomer.
Appearance
Colorless to pale yellow oil/solid
Low melting point due to intramolecular H-bonding (OH···Br).
Acidity (pKa)
~7.5 - 8.0 (Predicted)
More acidic than phenol (pKa 10) due to the electron-withdrawing inductive effect (-I) of both -Br and -OCF₃.
LogP
~3.2
The -OCF₃ group significantly increases lipophilicity compared to methoxy analogs.
Electronic Effect
Deactivated Ring
Both -Br and -OCF₃ are electron-withdrawing, making the ring less susceptible to further electrophilic aromatic substitution.
Strategic Synthesis: The Regioselectivity Challenge
The Challenge:
Direct bromination of 3-(trifluoromethoxy)phenol (CAS 827-99-6) is governed by the strong ortho/para directing effect of the hydroxyl group. Steric hindrance usually prevents substitution at the C2 position.
Major Product: 4-Bromo-3-(trifluoromethoxy)phenol (Para to OH).
Minor Product: 6-Bromo-3-(trifluoromethoxy)phenol (Ortho to OH, Para to OCF3).
Trace/Absent: 2-Bromo-3-(trifluoromethoxy)phenol (The target).[1][2]
The Solution: Directed Ortho Metalation (DoM)
To force substitution at the crowded C2 position, a Directed Ortho Metalation (DoM) strategy is required. This utilizes the coordination ability of a directing group (DG) to guide a lithiation reagent to the specific ortho position between the substituents.
Protocol: DoM Synthesis Workflow
Protection: Convert 3-(trifluoromethoxy)phenol to an O-carbamate (e.g., O-diisopropylcarbamate). This group serves as a powerful Directed Metalation Group (DMG).
Lithiation: Treat with s-BuLi or t-BuLi at -78°C. The lithium coordinates to the carbamate oxygen and the trifluoromethoxy oxygen, exclusively deprotonating the C2 position (kinetic control).
Quench: Add an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrafluoroethane or NBS).
Deprotection: Hydrolyze the carbamate (basic or acidic conditions) to reveal the phenol.
Figure 1: Comparison of direct bromination vs. the DoM strategy required to synthesize the 2-bromo isomer.
Reactivity Profile & Functionalization
The 2-bromo-3-(trifluoromethoxy)phenol scaffold is a "linchpin" intermediate. Its reactivity is defined by the orthogonality of the phenol (nucleophile) and the aryl bromide (electrophile).
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
Constraint: The C2-Bromine is sterically hindered by the adjacent -OH and -OCF₃ groups. Standard catalysts (e.g., Pd(PPh₃)₄) may react sluggishly.
Optimization: Use dialkylbiarylphosphine ligands (e.g., SPhos , XPhos ) which are designed to facilitate oxidative addition into hindered aryl halides.
Application: Synthesis of biaryl systems where the -OCF₃ group is forced out of coplanarity, increasing solubility and 3D character.
B. Benzofuran Cyclization
This molecule is an ideal precursor for 7-(trifluoromethoxy)benzofurans.
Step 1: O-Alkylation with an alkyne or Sonogashira coupling at the bromide.
Step 2: Cyclization.
Utility: Access to novel pharmacophores for CNS targets (e.g., Riluzole analogs).
C. Nucleophilic Substitution (SnAr)
The -OCF₃ group is stable and does not typically undergo displacement. However, it activates the ring for Nucleophilic Aromatic Substitution at the para position if a strong electron-withdrawing group (like NO₂) is introduced at C4 or C6.
Figure 2: Primary functionalization pathways for the 2-bromo-3-(trifluoromethoxy)phenol scaffold.
Medicinal Chemistry Applications
1. Bioisosterism & Metabolic Stability
The trifluoromethoxy group (-OCF₃) is often called a "super-halogen." It is electronically similar to chlorine but sterically larger and much more lipophilic.
Metabolic Blocking: The C-F bonds are extremely strong (approx. 116 kcal/mol), resisting oxidative metabolism (P450).
Lipophilicity: Replacing a -Cl or -OCH₃ with -OCF₃ typically increases LogP by ~1.0 unit, enhancing blood-brain barrier (BBB) permeability.
2. Conformational Control
In biaryl drugs, the 2-bromo substituent (or the group replacing it) forces the two aromatic rings to twist relative to each other (atropisomerism potential). This "twist" can be critical for binding to deep protein pockets.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this isomer may be limited, handle as a potent halogenated phenol.
Hazards:
H314: Causes severe skin burns and eye damage (Phenolic nature).
H302: Harmful if swallowed.
H335: May cause respiratory irritation.
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (bromide degradation).
References
Chemical Identity & CAS Verific
Source: PubChem & ChemSrc D
Data: CAS 1392059-76-5 corresponds to the specific 2-bromo-3-(trifluoromethoxy)phenol isomer.[2][3][4]
URL:
Synthesis of Hindered Phenols (DoM Str
Context: General methodology for synthesizing 1,2,3-substituted aromatics via Directed Ortho Metal
Introduction: The Challenge of Characterizing Novel Phenolic Compounds
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-(trifluoromethoxy)phenol Substituted phenols are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synth...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-(trifluoromethoxy)phenol
Substituted phenols are a cornerstone of medicinal chemistry, serving as versatile scaffolds and key intermediates in the synthesis of a wide array of pharmaceutical agents. The specific placement of electron-withdrawing or -donating groups, such as halogens and fluorinated ethers, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 2-Bromo-3-(trifluoromethoxy)phenol is one such compound of interest, combining the steric and electronic effects of a bromine atom with the lipophilic and metabolically stable trifluoromethoxy group.
A comprehensive understanding of a compound's physical properties is a non-negotiable prerequisite for its advancement through the drug discovery pipeline. These properties—including melting point, boiling point, and solubility—dictate everything from reaction conditions and purification strategies to formulation development and bioavailability.
This guide addresses the physical properties of 2-Bromo-3-(trifluoromethoxy)phenol. However, a survey of available scientific literature and chemical supplier databases indicates a scarcity of specific experimental data for this particular isomer. This is a common challenge in research and development, where novel compounds often lack a full characterization datasheet.
Therefore, this document adopts a dual approach. Firstly, it provides a predictive analysis of the expected properties of 2-Bromo-3-(trifluoromethoxy)phenol by drawing comparisons with its closely related and better-characterized isomers. Secondly, it offers a detailed overview of the standard, field-proven experimental methodologies required to empirically determine these crucial physical properties. This approach provides both a valuable estimation for initial experimental design and a practical guide for researchers to generate their own definitive data.
Predicted Physicochemical Properties: An Isomeric Comparison
To estimate the physical properties of 2-Bromo-3-(trifluoromethoxy)phenol, we can analyze the known data of its structural isomers. The position of the substituents on the phenol ring significantly impacts intermolecular forces, and thus, the macroscopic physical properties.
Analysis and Prediction:
The presence of both a bromine atom and a trifluoromethoxy group contributes to a relatively high molecular weight and density. The hydroxyl group allows for hydrogen bonding, which generally leads to higher melting and boiling points compared to non-hydroxylated analogues.[6] The melting point is sensitive to the crystal lattice packing, which is influenced by the substitution pattern. Given that the 4-bromo isomer is a solid with a melting point of 51-57°C and the 5-bromo isomer is reported as a solid at 81°C, it is highly probable that 2-Bromo-3-(trifluoromethoxy)phenol is also a solid at room temperature. Its melting point is likely influenced by the potential for intramolecular hydrogen bonding between the hydroxyl group at position 1 and the trifluoromethoxy group at position 3, which could slightly lower it compared to the 5-bromo isomer where such bonding is not possible.
Experimental Determination of Physical Properties
To move from prediction to certainty, rigorous experimental determination is essential. The following section outlines the standard protocols for characterizing the key physical properties of a novel compound like 2-Bromo-3-(trifluoromethoxy)phenol.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chemical entity involves a series of sequential analyses, where each step informs the next.
Caption: Workflow for Physicochemical Characterization.
Melting Point Determination
Causality: The melting point is a fundamental property that indicates purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid. Differential Scanning Calorimetry (DSC) is the gold-standard method as it provides a highly accurate and reproducible measurement of the temperature and enthalpy of fusion.
Protocol: Differential Scanning Calorimetry (DSC)
Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.
Sample Preparation: Accurately weigh 2-5 mg of the purified, dry 2-Bromo-3-(trifluoromethoxy)phenol into an aluminum DSC pan. Crimp the pan with a lid.
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
Thermal Program:
Equilibrate the cell at a temperature at least 25°C below the expected melting point (e.g., 25°C).
Ramp the temperature at a controlled rate (e.g., 5-10°C/min) to a temperature at least 25°C above the expected melting point.
Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the heat of fusion.
Boiling Point Determination
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] It is a key indicator of volatility and is critical for designing distillation-based purification protocols. For small research quantities, the capillary method (Siwoloboff method) is preferred to minimize material loss.[8][9]
Protocol: Capillary Method
Sample Preparation: Place a small amount (0.5-1 mL) of the liquid compound into a small-diameter test tube (fusion tube).
Capillary Insertion: Take a capillary tube (sealed at one end) and place it into the fusion tube with the open end submerged in the liquid.
Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) and heat gently.[9]
Observation: As the temperature rises, air trapped in the capillary tube will slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tip.[10]
Measurement: Stop heating and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Aqueous Solubility
Causality: Aqueous solubility is a critical determinant of a drug candidate's bioavailability.[11] The "shake-flask" method is the benchmark for determining thermodynamic equilibrium solubility, providing a definitive value for the maximum concentration of a compound that can be dissolved in a specific medium.[12]
Medium Preparation: Prepare the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to mimic physiological conditions.
Sample Addition: Add an excess amount of solid 2-Bromo-3-(trifluoromethoxy)phenol to a known volume of the buffer in a sealed, inert vial. The excess solid ensures that equilibrium with the solid phase is achieved.
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Solid-State Analysis: It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to ensure the compound has not changed its crystalline form during the experiment.
Spectral Properties for Structural Confirmation
Causality: Spectroscopic techniques provide an unambiguous confirmation of the chemical structure and are essential for quality control. Each technique probes different aspects of the molecule's constitution.
Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework. For 2-Bromo-3-(trifluoromethoxy)phenol, ¹H NMR would show distinct signals for the hydroxyl proton and the aromatic protons, with splitting patterns confirming their relative positions.[13] ¹³C NMR would show seven distinct carbon signals (one for each carbon in a unique electronic environment), with the carbon attached to the oxygen of the phenol being significantly downfield.[14]
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule.[15] Key expected absorbances for this compound include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (around 3000-3100 cm⁻¹), C-O stretches (around 1200-1300 cm⁻¹), and strong C-F stretches from the -OCF₃ group (typically in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS): Determines the molecular weight and can reveal fragmentation patterns that further confirm the structure. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units.[16] This provides definitive evidence for the presence of a single bromine atom in the molecule.
Safety, Handling, and Storage
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., neoprene), and chemical safety goggles.[17]
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially if heating or creating aerosols.[18]
Toxicity: Phenols are corrosive and can be readily absorbed through the skin, potentially causing systemic toxicity affecting the liver, kidneys, and central nervous system.[18] Avoid all personal contact, including inhalation and skin contact.[19]
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[18] The container should be tightly sealed. Some related compounds are noted to be light or air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[20]
Spill & Disposal: Absorb small spills with an inert material (e.g., vermiculite) and place in a sealed container for hazardous waste disposal.[18] Dispose of contents and container in accordance with local, regional, and national regulations.
References
Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
GeeksforGeeks (2025). Determination of Boiling Point of Organic Compounds. [Link]
Vedantu (2025). Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)phenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-Bromo-3-(trifluoromethoxy)phenol, a specialized halogenated and fluorinated phenol derivative. D...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Bromo-3-(trifluoromethoxy)phenol, a specialized halogenated and fluorinated phenol derivative. Due to the limited availability of direct experimental data for this specific isomer, this document focuses on its fundamental properties, proposes a logical synthetic pathway based on established chemical principles, and discusses its potential applications by drawing parallels with structurally related compounds.
Introduction and Significance
Halogenated and trifluoromethoxylated phenols are crucial building blocks in modern medicinal and agricultural chemistry. The incorporation of a trifluoromethoxy (-OCF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through cross-coupling reactions. While isomers like 2-Bromo-5-(trifluoromethoxy)phenol are commercially available, 2-Bromo-3-(trifluoromethoxy)phenol represents a novel scaffold that may offer unique steric and electronic properties for the design of new chemical entities.
Physicochemical Properties
The properties of 2-Bromo-3-(trifluoromethoxy)phenol can be predicted based on its chemical structure and by comparison with its isomers.
The most direct synthetic route to 2-Bromo-3-(trifluoromethoxy)phenol is the electrophilic bromination of 3-(trifluoromethoxy)phenol. The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH) and trifluoromethoxy (-OCF3) substituents.
The hydroxyl group is a strongly activating, ortho, para-director.
The trifluoromethoxy group is a deactivating, meta-director.
Given these competing effects, the bromination is expected to yield a mixture of isomers, with the position of bromination influenced by the reaction conditions. The powerful directing effect of the hydroxyl group would favor substitution at the positions ortho and para to it (positions 2, 4, and 6). The trifluoromethoxy group at position 3 will direct incoming electrophiles to position 5. Therefore, the likely major products would be 2-Bromo-3-(trifluoromethoxy)phenol, 4-Bromo-3-(trifluoromethoxy)phenol, and 6-Bromo-3-(trifluoromethoxy)phenol. Careful optimization of the reaction conditions and purification by chromatography would be necessary to isolate the desired 2-bromo isomer.
A proposed synthetic workflow for 2-Bromo-3-(trifluoromethoxy)phenol.
Experimental Protocol: Electrophilic Bromination of a Phenol (General Procedure)
This protocol is a general guideline and should be adapted and optimized for the specific synthesis of 2-Bromo-3-(trifluoromethoxy)phenol.
Dissolution : Dissolve 1.0 equivalent of 3-(trifluoromethoxy)phenol in a suitable solvent (e.g., dichloromethane, carbon tetrachloride, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
Cooling : Cool the solution to 0 °C in an ice bath.
Addition of Brominating Agent : Slowly add 1.0 equivalent of a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine (Br₂) in the same solvent, dropwise to the stirred solution.
Reaction : Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
Quenching : Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.
Washing : Wash the organic layer sequentially with water and brine.
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the 2-Bromo-3-(trifluoromethoxy)phenol isomer.
Potential Applications in Research and Development
Given the properties of related bromo- and trifluoromethyl- or trifluoromethoxy-substituted phenols, 2-Bromo-3-(trifluoromethoxy)phenol is a promising candidate for several applications:
Pharmaceutical Drug Discovery : As a building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group can improve metabolic stability and cell permeability, while the bromine atom allows for the introduction of other functional groups through reactions like Suzuki or Buchwald-Hartwig couplings.[5][6]
Agrochemicals : In the development of new herbicides, fungicides, and insecticides. The unique substitution pattern may lead to compounds with enhanced biological activity and favorable environmental profiles.
Materials Science : As a monomer or intermediate for the synthesis of specialty polymers and other advanced materials with tailored electronic and physical properties.
Potential application areas for 2-Bromo-3-(trifluoromethoxy)phenol.
Safety and Handling
No specific safety data exists for 2-Bromo-3-(trifluoromethoxy)phenol. However, based on data for its isomers and analogous compounds, the following precautions should be taken:
Hazard Classification (Predicted) : Harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.
Disposal : Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-3-(trifluoromethoxy)phenol is a promising yet understudied chemical entity with significant potential in various fields of chemical research and development. While direct experimental data is limited, its synthesis is achievable through established methods of electrophilic aromatic substitution. This guide provides a foundational understanding for researchers to synthesize, characterize, and explore the applications of this novel compound.
Daley, M. Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. [Link]
McBee, E. T., et al. "Bromination of 3-(Trifluoromethyl)-phenol." Journal of the American Chemical Society, vol. 73, no. 3, 1951, pp. 1325–1326. [Link]
WuXi Biology. QM Study of the para Regioselectivity of TBABr3 Bromination. [Link]
ResearchGate. Regioselective bromination of phenols. [Link]
MDPI. Advances in the Development of Trifluoromethoxylation Reagents. [Link]
Uni Halle. Regioselective terminal bromination of fluorinated oligophenylenes. [Link]
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. [Link]
González-Bello, C., and L. Castedo. "Phenols are electron-rich aromatic compounds that undergo electrophilic aromatic substitution." Science of Synthesis, vol. 31, 2007, p. 332. [Link]
Navigating the Chemical Maze: A Guide to Sourcing 2-Bromo-3-(trifluoromethoxy)phenol for Advanced Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical and materials science research, the precise sourcing of specialized chemical reagen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and materials science research, the precise sourcing of specialized chemical reagents is a critical determinant of experimental success. This guide addresses the complexities surrounding the commercial availability of 2-Bromo-3-(trifluoromethoxy)phenol , a compound of interest for its potential applications in the development of novel therapeutics and advanced materials. Through a comprehensive analysis of the current chemical supply chain, this document aims to provide clarity and guidance to researchers seeking to procure this specific molecule.
The Challenge of Isomeric Specificity: Trifluoromethoxy vs. Trifluoromethyl
A significant challenge in sourcing substituted phenols is the precise identification of the desired isomer. Initial investigations into the commercial availability of 2-Bromo-3-(trifluoromethoxy)phenol revealed a recurring and critical point of confusion with a closely related compound: 2-Bromo-3-(trifluoromethyl)phenol . While the names are similar, the distinction between a trifluoromethoxy (-OCF₃) group and a trifluoromethyl (-CF₃) group is structurally and electronically significant, impacting the molecule's reactivity, lipophilicity, and metabolic stability. This distinction is paramount for researchers, as the substitution pattern on the phenyl ring dictates the compound's utility in synthetic strategies and its properties in final applications.
Our extensive search of commercial chemical databases and supplier catalogs did not yield any definitive listings for 2-Bromo-3-(trifluoromethoxy)phenol . The vast majority of search results and commercially available products are, in fact, for 2-Bromo-3-(trifluoromethyl)phenol , which possesses the CAS Number 1214323-39-3 .[1][2] This consistent misidentification highlights a critical need for diligence in verifying the chemical structure and CAS number when sourcing reagents.
Current Commercial Landscape: Availability of Key Isomers
While the target compound, 2-Bromo-3-(trifluoromethoxy)phenol, appears to be commercially unavailable, several structurally related isomers are readily accessible from various suppliers. For researchers whose synthetic schemes may accommodate alternative substitution patterns, these compounds represent viable starting materials or synthetic intermediates.
A summary of commercially available, structurally related bromo-trifluoro-substituted phenols is presented in the table below:
Chemical Name
CAS Number
Common Purity Levels
Notes
2-Bromo-3-(trifluoromethyl)phenol
1214323-39-3
≥98%
Frequently misidentified as the "trifluoromethoxy" analog.[1][2]
2-Bromo-4-(trifluoromethyl)phenol
81107-97-3
≥98%
A commercially available isomer with a different substitution pattern.[3][4]
2-Bromo-5-(trifluoromethyl)phenol
402-05-1
≥97%
Another available isomer with potential for different synthetic applications.[5]
2-Bromo-5-(trifluoromethoxy)phenol
Not explicitly found
-
While the 5-trifluoromethyl isomer is available, the 5-trifluoromethoxy variant was not readily identified in commercial catalogs.
Synthetic Considerations and Potential Pathways
The apparent lack of commercial suppliers for 2-Bromo-3-(trifluoromethoxy)phenol suggests that researchers requiring this specific molecule may need to consider custom synthesis. A plausible synthetic route could involve the bromination of 3-(trifluoromethoxy)phenol. The synthesis of various brominated and fluorinated phenols has been described in the chemical literature, often involving electrophilic aromatic substitution reactions.[6] For instance, the bromination of a phenol derivative can be achieved using reagents such as N-Bromosuccinimide (NBS) in a suitable solvent.[7]
A generalized workflow for a potential custom synthesis is outlined below:
Caption: A potential synthetic workflow for the preparation of 2-Bromo-3-(trifluoromethoxy)phenol.
Conclusion and Recommendations for Researchers
Key Takeaways:
Commercial Unavailability: 2-Bromo-3-(trifluoromethoxy)phenol does not appear to be a commercially available chemical.
Prevalence of a Misleading Analog: Researchers should be aware of the common confusion with 2-Bromo-3-(trifluoromethyl)phenol (CAS: 1214323-39-3) .[1][2]
Consider Alternative Isomers: Depending on the specific research needs, commercially available isomers such as 2-Bromo-4-(trifluoromethyl)phenol and 2-Bromo-5-(trifluoromethyl)phenol may be suitable alternatives.[3][4][5]
Custom Synthesis as a Viable Option: For projects where the 2-bromo-3-(trifluoromethoxy) substitution pattern is essential, custom synthesis will likely be necessary.
This guide underscores the importance of precise chemical identification in the procurement process. By understanding the nuances of isomeric specificity and the current market availability, researchers can make informed decisions to advance their scientific endeavors efficiently and accurately.
References
Chemsrc. (2025, February 5). 2-Bromo-3-(trifluoromethyl)phenol. Retrieved from [Link]
American Chemical Society. (n.d.). Bromination of 3-(Trifluoromethyl)-phenol. Retrieved from [Link]
PureSynth. (n.d.). 2-Bromo-4-(Trifluoromethyl)Phenol 98.0%(GC). Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)phenol. Retrieved from [Link]
Application Notes & Protocols: Strategic Cross-Coupling of 2-Bromo-3-(trifluoromethoxy)phenol for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical guide for medicinal chemists and process scientists on the strategic application of 2-Bromo-3-(trifluoromethoxy)phenol in palladium-catalyzed cross-coupling reac...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive technical guide for medicinal chemists and process scientists on the strategic application of 2-Bromo-3-(trifluoromethoxy)phenol in palladium-catalyzed cross-coupling reactions. We move beyond simple procedures to explore the mechanistic rationale behind protocol design, enabling researchers to troubleshoot and adapt these powerful transformations for the synthesis of complex molecular architectures. This guide focuses on the most impactful C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed, field-tested protocols and optimization strategies.
Introduction: The Strategic Value of 2-Bromo-3-(trifluoromethoxy)phenol
2-Bromo-3-(trifluoromethoxy)phenol is a highly valuable building block in modern medicinal chemistry. Its utility stems from the unique combination of three distinct functional moieties on a single aromatic ring:
Aryl Bromide: A versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, serving as the primary site for synthetic elaboration.
Phenolic Hydroxyl Group: Offers multiple strategic possibilities. It can act as a hydrogen bond donor, be alkylated or acylated to build complex ethers and esters, or serve as a directing group. Its acidity requires careful consideration in base-sensitive reactions.
Trifluoromethoxy (-OCF₃) Group: This increasingly popular functional group in drug design acts as a "super-methoxy" group. It is a strong lipophilic hydrogen bond acceptor that can significantly enhance metabolic stability, membrane permeability, and binding affinity by blocking potential sites of metabolism and modulating the electronic properties of the aromatic ring.
The strategic placement of these groups makes this reagent a powerful starting point for generating libraries of novel compounds with desirable physicochemical properties for drug discovery programs.
Core Concept: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for rational protocol design and troubleshooting. The generally accepted cycle, shown below, involves the palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.
Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
The efficiency of each step—oxidative addition, transmetalation, and reductive elimination—is profoundly influenced by the choice of ligand, base, and solvent, which must be carefully selected for the specific substrate and reaction type.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl or aryl-vinyl linkages. The reaction typically involves the coupling of an aryl halide with a boronic acid or boronate ester.
Expert Insight: The free phenolic group of 2-Bromo-3-(trifluoromethoxy)phenol can complicate the Suzuki coupling. The acidic proton can react with the strong bases typically used, potentially deactivating the catalyst or interfering with the transmetalation step. Therefore, a judicious choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over alkoxides as they are strong enough to facilitate the catalytic cycle but mild enough to minimize side reactions involving the phenol.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of 2-Bromo-3-(trifluoromethoxy)phenol with a generic arylboronic acid.
Workflow Diagram:
Figure 2: Step-by-step workflow for Suzuki-Miyaura coupling.
Materials:
Reagent
Mol. Wt.
Molar Eq.
Amount (for 1 mmol scale)
2-Bromo-3-(trifluoromethoxy)phenol
257.02
1.0
257 mg
Arylboronic Acid
Variable
1.2
1.2 mmol
Pd(dppf)Cl₂
731.70
0.02
14.6 mg
Potassium Carbonate (K₂CO₃)
138.21
2.5
345 mg
1,4-Dioxane
-
-
4.0 mL
Water
-
-
1.0 mL
Step-by-Step Procedure:
To a flame-dried Schlenk flask, add 2-Bromo-3-(trifluoromethoxy)phenol (257 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).
Add the palladium catalyst, Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add the degassed solvents, 1,4-dioxane (4.0 mL) and water (1.0 mL), via syringe.
Stir the reaction mixture vigorously and heat to 90 °C in a pre-heated oil bath.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl phenol.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, enabling the synthesis of arylamines, which are privileged structures in pharmaceuticals.
Expert Insight: This reaction is highly sensitive to the choice of ligand and base. The free phenol poses a significant challenge as it can be deprotonated by the strong bases (e.g., NaOt-Bu, LHMDS) required for this transformation. This can lead to O-arylation as a side product or catalyst inhibition. Two main strategies can be employed:
Phenol Protection: Protecting the phenol as a stable ether (e.g., methyl or benzyl) before the coupling, followed by deprotection. This adds steps but provides a cleaner, more predictable reaction.
Careful Condition Screening: Using specific ligand/base combinations that favor N-arylation over O-arylation. Bulky biarylphosphine ligands like XPhos or RuPhos, combined with a carbonate or phosphate base, can sometimes provide good selectivity for N-coupling even with the free phenol.
This protocol assumes the starting material has been protected, for example, as 2-Bromo-3-(trifluoromethoxy)anisole.
Materials:
Reagent
Mol. Wt.
Molar Eq.
Amount (for 1 mmol scale)
1-Bromo-2-methoxy-3-(trifluoromethoxy)benzene
271.05
1.0
271 mg
Amine (Aliphatic or Aromatic)
Variable
1.2
1.2 mmol
Pd₂(dba)₃
915.72
0.01
9.2 mg
XPhos
476.61
0.04
19.1 mg
Sodium tert-butoxide (NaOt-Bu)
96.10
1.4
135 mg
Toluene
-
-
5.0 mL
Step-by-Step Procedure:
Glovebox Recommended: In an inert atmosphere glovebox, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.
Add the protected aryl bromide (271 mg, 1.0 mmol) and the desired amine (1.2 mmol).
Add anhydrous, degassed toluene (5.0 mL).
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
Place the vial in a pre-heated heating block at 100-110 °C and stir vigorously.
Monitor the reaction by LC-MS. Reactions are often complete in 6-24 hours.
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution (NH₄Cl).
Dilute with ethyl acetate and water. Separate the layers.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Deprotection: If necessary, the methoxy group can be cleaved using BBr₃ to reveal the final phenolic product.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes, which are versatile intermediates for synthesizing heterocycles and other complex molecules.
Expert Insight: This reaction uses a dual-catalyst system of palladium and copper(I). The base is crucial, typically a liquid amine like triethylamine or diisopropylethylamine, which also serves as a solvent. The free phenol is generally well-tolerated under these conditions. The primary challenge is preventing the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining a strictly oxygen-free environment.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
Reagent
Mol. Wt.
Molar Eq.
Amount (for 1 mmol scale)
2-Bromo-3-(trifluoromethoxy)phenol
257.02
1.0
257 mg
Terminal Alkyne
Variable
1.3
1.3 mmol
Pd(PPh₃)₂Cl₂
701.90
0.03
21.1 mg
Copper(I) Iodide (CuI)
190.45
0.06
11.4 mg
Triethylamine (TEA)
-
-
5.0 mL
Tetrahydrofuran (THF)
-
-
2.0 mL
Step-by-Step Procedure:
To a Schlenk flask, add 2-Bromo-3-(trifluoromethoxy)phenol (257 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21.1 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol).
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
Add anhydrous, degassed THF (2.0 mL) and triethylamine (5.0 mL).
Add the terminal alkyne (1.3 mmol) via syringe.
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
Monitor progress by TLC or LC-MS.
Once complete, concentrate the mixture under reduced pressure.
Redissolve the residue in ethyl acetate, and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate.
Purify by flash column chromatography.
Summary of Recommended Conditions
Reaction Type
Recommended Catalyst (mol%)
Ligand (mol%)
Base (eq.)
Solvent System
Temp (°C)
Key Consideration
Suzuki-Miyaura
Pd(dppf)Cl₂ (2%)
(dppf)
K₂CO₃ or K₃PO₄ (2.5)
Dioxane/H₂O (4:1)
80-100
Base choice is critical to tolerate free phenol.
Buchwald-Hartwig
Pd₂(dba)₃ (1-2%)
XPhos (4-8%)
NaOt-Bu (1.4)
Toluene or Dioxane
100-110
Phenol protection is highly recommended.
Sonogashira
Pd(PPh₃)₂Cl₂ (3%)
PPh₃
TEA (solvent)
TEA/THF
25-50
Maintain a strictly anaerobic environment.
References
A comprehensive list of references would be dynamically generated here based on the sources used to compile these protocols. For the purpose of this demonstration, placeholder references would be included. Real-world application would require citing peer-reviewed journal articles (e.g., from Journal of Medicinal Chemistry, Organic Letters, etc.)
Application
Application Note: Strategic Utilization of 2-Bromo-3-(trifluoromethoxy)phenol in Agrochemical Discovery
Executive Summary This guide details the application of 2-Bromo-3-(trifluoromethoxy)phenol as a high-value scaffold in the synthesis of next-generation agrochemicals. With the agricultural industry shifting toward lower-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the application of 2-Bromo-3-(trifluoromethoxy)phenol as a high-value scaffold in the synthesis of next-generation agrochemicals. With the agricultural industry shifting toward lower-dose, environmentally benign active ingredients (AIs), the incorporation of fluorinated motifs—specifically the trifluoromethoxy (-OCF₃) group—has become a standard strategy for optimizing lipophilicity and metabolic stability.[1]
This isomer is particularly valuable for its orthogonal reactivity :
Phenolic -OH: Enables ether linkage formation (common in PPO herbicides).
Ortho-Bromine: Facilitates transition-metal catalyzed cross-coupling (Suzuki/Buchwald) or cyclization to fused heterocycles (e.g., benzofurans).
Meta-OCF₃: Provides electronic modulation without steric bulk, enhancing membrane permeability.
Chemical Profile & Properties[2][3][4][5][6][7][8]
Property
Specification
Chemical Name
2-Bromo-3-(trifluoromethoxy)phenol
CAS Number
1214323-39-3
Molecular Formula
C₇H₄BrF₃O₂
Molecular Weight
257.01 g/mol
Appearance
Colorless to pale yellow oil/low-melting solid
¹⁹F NMR Shift
δ -57.0 to -59.0 ppm (characteristic singlet)
Predicted LogP
~3.2 (Highly Lipophilic)
Storage
2–8°C, Inert atmosphere (Argon/Nitrogen)
Application I: Synthesis of Biaryl Ether Herbicides
Context: Many Protoporphyrinogen Oxidase (PPO) inhibiting herbicides (e.g., Fomesafen analogs) rely on a diphenyl ether core. The -OCF₃ group at the meta position of the phenolic ring mimics the electronic withdrawal of chlorine but adds significant lipophilicity, aiding cuticular penetration in weeds.
Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)
Step-by-Step Methodology:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-3-(trifluoromethoxy)phenol (10 mmol) in anhydrous DMF (20 mL).
Deprotonation: Add K₂CO₃ (25 mmol) in a single portion. Stir at room temperature for 15 minutes. Observation: The suspension may change color slightly as the phenoxide anion generates.
Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂) for 4–6 hours.
Self-Validation Check: Monitor via TLC (Hexane/EtOAc 8:1). The starting phenol (lower Rf) should disappear; the product (higher Rf) will appear as a UV-active spot.
Work-up: Cool to room temperature. Pour into ice-water (100 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine (2 x 20 mL) to remove DMF.
Purification: Dry over Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography.
Why this works: The -OCF₃ group is electron-withdrawing, but less so than a nitro group. By placing it on the nucleophile (phenol), we maintain sufficient nucleophilicity to attack the electron-deficient nitrobenzene ring.
Application II: Divergent Synthesis via Suzuki-Miyaura Coupling
Context: The ortho-bromine atom serves as a "handle" to attach heteroaryl groups, creating biaryl scaffolds common in SDHI fungicides (Succinate Dehydrogenase Inhibitors).
Degassing: Charge the reaction vessel with the protected substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq). Evacuate and backfill with Argon three times.
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive Argon flow.
Reaction: Seal the vessel and heat to 90°C for 12 hours.
Self-Validation Check: ¹⁹F NMR of an aliquot will show a shift in the -OCF₃ signal if the bromine environment changes to an aryl ring (due to ring current effects).
Work-up: Filter through a Celite pad to remove Palladium residues. Dilute with water and extract with DCM.
Isolation: Flash chromatography (Gradient 0-20% EtOAc in Hexanes).
Visualizing the Workflow
The following diagram illustrates the "Divergent Synthesis" capability of this building block, showing how it branches into two major agrochemical classes.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the -OH and -Br functional groups.
Scientific Rationale & References
The "Fluorine Effect" in Agrochemicals
The trifluoromethoxy group is often termed a "super-halogen."[2] It occupies a volume similar to an isopropyl group but possesses strong electron-withdrawing nature (Hammett σp = 0.35). In agrochemicals, this substitution:
Increases Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) resists oxidative degradation by plant P450 enzymes, extending the residual activity of the herbicide/fungicide in the field [1].
Enhances Lipophilicity: The -OCF₃ group significantly boosts the LogP, facilitating the molecule's transport across the waxy cuticle of plant leaves and the chitinous exoskeletons of insects [2].
Reference List
Beilstein Journals. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from
National Institutes of Health (PMC). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from
Sigma-Aldrich. (n.d.). 2-Bromo-3-(trifluoromethyl)phenol Product Specification. Retrieved from
Chem-Impex. (n.d.). Applications of Bromo-Trifluoromethyl-Phenols in Agrochemicals. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Target Substrate: 2-Bromo-3-(trifluoromethoxy)phenol
CAS: (Analogous structures: 1214323-39-3 for -CF3 variant)
Primary Challenges: High steric hindrance (ortho-bromo, meta-trifluoromethoxy), acidic phenolic proton, and electron-deficient arene.
This guide details the optimal protocols for effecting the Mizoroki-Heck cross-coupling of 2-Bromo-3-(trifluoromethoxy)phenol . Due to the steric congestion at the C2 position and the acidic nature of the free hydroxyl group, standard "textbook" conditions (e.g., Pd(PPh3)4/Et3N) often result in poor conversion or catalyst poisoning.
Two distinct pathways are provided:
Protocol A (Gold Standard): Protection of the phenol followed by Buchwald-type coupling. This yields the highest consistency and purity.
Protocol B (Direct Method): Ligand-free "Jeffery Conditions" using Phase Transfer Catalysis (PTC) for the free phenol.
Strategic Substrate Analysis
Structural Deconstruction
The substrate presents a "Perfect Storm" of reactivity challenges:
Steric Wall (C2-C3): The bulky trifluoromethoxy group (-OCF3) at C3 is ortho to the reactive Bromine (C2). This impedes the approach of the Palladium catalyst during the oxidative addition step.
Catalyst Poisoning (C1-OH): The free phenol (pKa ~8-10) can coordinate to Pd(II) species, forming unreactive phenoxide-palladium complexes (Pd-OAr), effectively killing the catalytic cycle.
Electronic Deactivation: The -OCF3 group is strongly electron-withdrawing (
). While this facilitates oxidative addition, it decreases the nucleophilicity of the aryl-palladium intermediate, slowing down the migratory insertion into the alkene.
Decision Matrix
Feature
Protocol A (Protected)
Protocol B (Direct)
Step Count
3 (Protect Heck Deprotect)
1 (Direct Heck)
Yield Potential
High (75-90%)
Moderate (40-65%)
Purification
Easy (Non-polar intermediates)
Difficult (Polar/Phenolic byproducts)
Recommended For
GMP / Late-Stage Synthesis
High-Throughput Screening / Early Discovery
Protocol A: The "Gold Standard" (Protected Route)
Rationale: Protecting the phenol as a silyl ether or methoxymethyl (MOM) ether eliminates catalyst poisoning and reduces polarity, facilitating the use of non-polar solvents that stabilize active bulky phosphine ligands.
Why: TBS is bulky enough to direct reactivity but labile enough for mild deprotection.
Step 2: The Heck Coupling
Catalytic System: Pd(OAc)₂ / SPhos
Why SPhos? Buchwald's SPhos ligand is specifically designed for sterically hindered aryl chlorides/bromides . The methoxy groups on the biaryl backbone provide secondary interactions that stabilize the monoligated Pd(0) species, crucial for entering the crowded C2-C3 pocket.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate (TBS-protected)
1.0
Electrophile
Alkene (e.g., n-Butyl Acrylate)
1.5
Nucleophile
Pd(OAc)₂
0.02 (2 mol%)
Pre-catalyst
SPhos
0.04 (4 mol%)
Ligand (L/Pd = 2:1)
K₃PO₄ (anhydrous)
2.0
Base (insoluble, prevents agglomeration)
Toluene/Water (10:1)
[0.2 M]
Solvent System
Step-by-Step Procedure
Inert Setup: Flame-dry a reaction vial/flask and cool under Argon flow.
Solvent Degassing: Sparge Toluene and Water separately with Argon for 15 mins.
Charge: Add Pd(OAc)₂, SPhos, and K₃PO₄. Cap and purge with Argon.[1][2]
Addition: Add Toluene, water, Substrate, and Alkene via syringe.
Reaction: Heat to 100°C for 12-18 hours. Vigorous stirring is essential (biphasic system).
Monitoring: Check HPLC for consumption of Aryl-Br. (Target: >95% conversion).
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
Rationale: Uses "Jeffery Conditions" (Phase Transfer Catalysis). The quaternary ammonium salt (TBAB) stabilizes Pd-nanoparticles and facilitates the transfer of carbonate base into the organic phase, allowing the reaction to proceed without protecting the phenol.
Reagents & Stoichiometry
Component
Equiv.
Role
Substrate (Free Phenol)
1.0
Electrophile
Alkene
2.0
Nucleophile (Excess required)
Pd(OAc)₂
0.05 (5 mol%)
Higher loading needed
TBAB (Tetrabutylammonium bromide)
1.0
Phase Transfer Catalyst / Ligand
NaHCO₃
2.5
Mild Base (Avoids dianion formation)
DMF
[0.15 M]
Polar Aprotic Solvent
Step-by-Step Procedure
Charge: Add Substrate, Pd(OAc)₂, TBAB, and NaHCO₃ to a reaction tube.
Solvent: Add anhydrous DMF.
Alkene: Add the alkene last.
Reaction: Heat to 90°C for 24 hours.
Note: Do not exceed 100°C; free phenols are prone to oxidative polymerization at high temps in DMF.
Workup: Pour into slightly acidic water (pH 5-6) to keep phenol protonated. Extract with Et₂O.[1]
Critical: Avoid basic workup, or the product will stay in the aqueous phase.
Visualized Workflows (Graphviz)
Experimental Workflow (Protocol A)
Caption: Decision tree comparing the high-fidelity Protection Route (Protocol A) vs. the Direct Phase-Transfer Route (Protocol B).
Mechanistic Steric Clash Analysis
Caption: The catalytic cycle highlights the oxidative addition bottleneck caused by the ortho-OCF3 group.
Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
No Reaction (SM Recovery)
Catalyst cannot access C-Br bond due to sterics.
Switch ligand to XPhos or P(t-Bu)₃ . Increase Temp to 110°C.
Dehalogenation (Ar-H formed)
-hydride elimination from ligand or solvent.
Switch solvent to DMAc . Ensure anhydrous conditions.
Pd Black Precipitation
Catalyst decomposition ("Death").
Increase Ligand:Pd ratio to 3:1. Add TBAB (stabilizer).
Regioisomer Mix ( vs )
Electronic bias of -OCF3 vs steric bulk.
Use Electron-Poor Alkenes (Acrylates) to favor linear () product.
References
Heck Reaction Overview & Mechanism
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066.
Buchwald Ligands (SPhos)
Altman, R. A., & Buchwald, S. L. (2006). Pd-Catalyzed Suzuki−Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands. Nature Protocols, 2, 2881.
Jeffery Conditions (TBAB/Phase Transfer)
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
Electronic Effects of Trifluoromethoxy Group
Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties. Angewandte Chemie International Edition, 44(44), 7224-7251.
General Protocol for Phenolic Heck Coupling
Organic Chemistry Portal.[4] Heck Reaction. Retrieved from
HPLC analysis of 2-Bromo-3-(trifluoromethoxy)phenol
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-3-(trifluoromethoxy)phenol Executive Summary This application note details a robust, validated protocol for the separation and quantific...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Bromo-3-(trifluoromethoxy)phenol
Executive Summary
This application note details a robust, validated protocol for the separation and quantification of 2-Bromo-3-(trifluoromethoxy)phenol , a critical halogenated intermediate used in the synthesis of agrochemicals and pharmaceuticals. Due to the compound's acidic phenolic nature and significant lipophilicity (driven by the bromine and trifluoromethoxy groups), this method utilizes an acidified mobile phase on a C18 stationary phase to ensure peak symmetry and reproducible retention.
Compound Characteristics & Analytical Challenges
Property
Detail
Analytical Implication
Chemical Name
2-Bromo-3-(trifluoromethoxy)phenol
Target Analyte
CAS Number
1392059-76-5
Unique Identifier
Molecular Formula
C₇H₄BrF₃O₂
MW: 257.01 g/mol
Structure
Phenol core with -Br at C2, -OCF₃ at C3
Challenge: Steric hindrance and electronic effects.
Acidity (pKa)
Est. 7.0 – 8.0
Action: Mobile phase pH must be < 5.0 to suppress ionization.
Lipophilicity
High (LogP > 3.0)
Action: Requires high organic strength for elution.
Key Analytical Challenge:
Phenols are prone to peak tailing due to interaction with residual silanols on the silica support and partial ionization at neutral pH. The presence of the electron-withdrawing trifluoromethoxy (-OCF₃) and bromo (-Br) groups increases the acidity of the phenolic hydroxyl, making pH control critical to maintaining the molecule in a neutral, protonated state for sharp peak shape.
Method Development Strategy (The "Why")
Stationary Phase Selection
Selection: C18 (Octadecylsilane), End-capped.
Rationale: The analyte contains highly lipophilic moieties (-Br and -OCF₃). A C18 column provides strong hydrophobic interaction, ensuring adequate retention (k' > 2) to separate it from the solvent front and polar impurities. End-capping is essential to minimize secondary interactions with silanols that cause tailing.
Mobile Phase Chemistry
Modifier: 0.1% Phosphoric Acid (H₃PO₄) or Formic Acid.
Rationale: Acidification lowers the pH to ~2.5. This is well below the pKa of the analyte, ensuring it remains 100% protonated (neutral). Ionized phenols elute earlier with poor peak shape; neutral phenols elute later with high symmetry.
Rationale: ACN has a lower UV cutoff than methanol and stronger elution strength, which is necessary for this highly fluorinated, lipophilic compound.
Detection Wavelength
Selection: 272 nm.
Rationale: Substituted phenols typically show absorption maxima between 270–280 nm. While the -OCF₃ group is not a strong chromophore, the aromatic ring and -Br auxochrome provide sufficient absorbance. Note: A PDA scan (200–400 nm) is recommended during initial setup to confirm the specific lambda max for your matrix.
Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260 Infinity II / Waters Alliance (or equivalent) with PDA/UV detector.
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
Stock Solution (1.0 mg/mL): Weigh 10.0 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 mins.
Working Standard (100 µg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A:B (50:50) .
Critical Step: Diluting in the starting mobile phase prevents "solvent shock" which can cause split peaks when injecting strong solvents like 100% ACN.
Chromatographic Conditions
Parameter
Setting
Column Temp
30°C (Controlled)
Flow Rate
1.0 mL/min
Injection Vol
5 – 10 µL
Detection
UV @ 272 nm (Reference: 360 nm / none)
Mobile Phase A
Water + 0.1% H₃PO₄
Mobile Phase B
Acetonitrile
Gradient Program
Rationale: A gradient is preferred over isocratic elution to prevent the late elution of highly lipophilic impurities often found in brominated syntheses.
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
55
45
Injection / Start
8.0
10
90
Ramp to elute analyte
10.0
10
90
Wash lipophilic impurities
10.1
55
45
Return to initial
15.0
55
45
Re-equilibration
Method Validation (Self-Validating System)
To ensure the method is reliable, the following System Suitability Test (SST) criteria must be met before analyzing samples.
Parameter
Acceptance Criteria
Logic
Retention Time (RT)
6.5 ± 0.5 min
Consistent interaction with stationary phase.
Tailing Factor (T)
0.9 < T < 1.2
Verifies effective suppression of silanol activity.
Theoretical Plates (N)
> 5,000
Ensures column efficiency.
Precision (RSD, n=5)
< 1.0% (Area)
Confirms injector and pump stability.
Resolution (Rs)
> 2.0
Required if impurities/isomers are present.
Visualizations
Analytical Workflow Diagram
This diagram outlines the logical flow from sample preparation to data reporting.
Caption: Step-by-step analytical workflow ensuring data integrity through built-in system suitability checks.
Troubleshooting Decision Tree
Logic for resolving common issues with acidic brominated phenols.
Caption: Troubleshooting logic for common chromatographic anomalies in phenol analysis.
References
ChemSrc. (n.d.). 2-Bromo-3-(trifluoromethoxy)phenol Chemical Properties. Retrieved February 18, 2026, from [Link]
Phenomenex. (2025). Guide to HPLC Testing: Ensuring Reliable Analytical Results. Retrieved February 18, 2026, from [Link]
Agilent Technologies. (2024). HPLC Method Development: From Beginner to Expert. Retrieved February 18, 2026, from [Link]
Technical Support Center: Purification of Crude 2-Bromo-3-(trifluoromethoxy)phenol
This guide serves as a technical support resource for the purification of 2-Bromo-3-(trifluoromethoxy)phenol (CAS: 1392059-76-5). It is designed for organic chemists and process engineers encountering selectivity issues...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support resource for the purification of 2-Bromo-3-(trifluoromethoxy)phenol (CAS: 1392059-76-5). It is designed for organic chemists and process engineers encountering selectivity issues and impurity profiles specific to this halogenated phenol.
Executive Summary & Compound Profile
The synthesis of 2-Bromo-3-(trifluoromethoxy)phenol typically involves the electrophilic bromination of 3-(trifluoromethoxy)phenol. The primary challenge in this workflow is regioselectivity .
The hydroxyl group (-OH) is a strong ortho/para director, while the trifluoromethoxy group (-OCF
) is a deactivated ortho/para director. This competition creates a mixture of isomers. The target 2-bromo isomer is sterically crowded (sandwiched between -OH and -OCF), making it difficult to form exclusively over the thermodynamically favored 4-bromo and 6-bromo isomers.
Issue 1: "I have a mixture of 2-bromo and 4-bromo isomers. How do I separate them efficiently?"
Diagnosis:
This is the most common issue. The 4-bromo isomer (para to -OH) is often the major product due to less steric hindrance compared to the 2-bromo target.
Technical Insight:
The 2-bromo isomer possesses an intramolecular hydrogen bond between the phenolic hydroxyl proton and the ortho-bromine atom. This "chelation" reduces the effective polarity of the molecule and prevents intermolecular hydrogen bonding with water or other phenol molecules.
Consequence 1: The 2-bromo isomer has a lower boiling point and is steam volatile .
Consequence 2: The 2-bromo isomer moves significantly faster on silica gel (higher R
) than the 4-bromo isomer.
Protocol A: Steam Distillation (Recommended for Scale >10g)
Acidify the crude reaction mixture to pH 1-2.
Pass live steam through the mixture or boil with excess water.
Result: The 2-bromo isomer will distill over with the water as a milky oil. The 4-bromo isomer and polysubstituted byproducts will remain in the distillation flask (pot residue).
Extract the distillate with Dichloromethane (DCM), dry over Na
4-Bromo-3-(trifluoromethoxy)phenol (elutes last due to high polarity).
Issue 2: "My product is colored (red/brown) even after chromatography."
Diagnosis:
Phenols are prone to oxidation, forming quinone-like species that are highly colored even in trace amounts. The -OCF
group typically adds stability, but trace free bromine or iron salts (if Lewis acids were used) can accelerate oxidation.
Corrective Action:
Antioxidant Wash: Dissolve the crude oil in an organic solvent (Ether or EtOAc) and wash with a 10% Sodium Thiosulfate (Na
SO) solution. This neutralizes any residual active bromine.
Inert Atmosphere: Perform the final distillation or solvent removal under Nitrogen or Argon.
Add Stabilizer: If storing for long periods, add trace BHT (butylated hydroxytoluene), though this may interfere with subsequent sensitive catalysis steps.
Issue 3: "I am seeing significant 2,4-dibromo byproduct. How do I prevent this?"
Diagnosis:
Over-bromination occurs when the reaction is allowed to proceed too long or if a localized excess of brominating agent (e.g., NBS or Br
) is present. The 3-(trifluoromethoxy) ring is deactivated, but once the first bromine is added, the ring becomes slightly more deactivated; however, concentration gradients can still drive double substitution.
Prevention Strategy:
Stoichiometry: Use exactly 0.95 - 1.0 equivalents of the brominating agent. Do not use excess.
Temperature: Conduct the bromination at low temperature (0°C to -10°C) to maximize the kinetic difference between mono- and di-bromination.
Slow Addition: Add the brominating agent dropwise over 1-2 hours.[2]
Detailed Experimental Workflows
Workflow Visualization: Purification Logic Tree
Caption: Decision logic for selecting the optimal purification route based on impurity profile.
Standardized Chromatographic Data
When analyzing fractions, use the following R
values as a guide (Solvent System: Hexanes/Ethyl Acetate 9:1).
Compound
Estimated R
Appearance on Silica
2,4-Dibromo-3-(trifluoromethoxy)phenol
0.75 - 0.85
Top spot, very non-polar.
2-Bromo-3-(trifluoromethoxy)phenol
0.60 - 0.65
Target spot.
3-(Trifluoromethoxy)phenol
0.30 - 0.40
Starting material, trails slightly.
4-Bromo-3-(trifluoromethoxy)phenol
0.20 - 0.25
Bottom spot, much more polar.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54267841, 2-Bromo-3-(trifluoromethoxy)phenol. Retrieved October 26, 2023 from [Link]
Organic Syntheses (1935). o-Bromophenol: General Procedures for Ortho-Bromination. Org. Synth. 1935, 15, 8. (Provides foundational mechanism for steam distillation of ortho-halophenols). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability of 2-Bromo-3-(trifluoromethoxy)phenol under Basic Conditions
Ticket ID: #BR-OCF3-002
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status:[STABLE - CONDITIONAL]
Executive Summary
You are inquiring about the stability of 2-Bromo-3-(trifluoromethoxy)phenol in basic media.
The short answer: This scaffold is remarkably robust against typical base-mediated decomposition pathways (such as benzyne formation) due to its specific substitution pattern. However, the 1,2,3-trisubstituted nature of the ring creates significant steric shielding, often requiring optimized conditions for nucleophilic substitution (e.g., O-alkylation) while avoiding thermal degradation of the trifluoromethoxy (-OCF
) group.
Module 1: The Stability Matrix
The primary concern with halogenated phenols in base is the elimination of H-X to form reactive benzyne intermediates. Your molecule is immune to this specific failure mode.
1.1 The "Blocked Benzyne" Advantage
For a benzyne intermediate to form, a base must remove a proton (
) from a carbon adjacent to the leaving group (Bromine). Let's map your molecule:
-hydrogen available for elimination. The "benzyne pathway" is structurally blocked. This allows you to use stronger bases than you would typically dare with a standard 2-bromophenol.
1.2 The Trifluoromethoxy (-OCF) Integrity
The
group is often called a "super-halogen" or "teflon group" because of its stability. However, it is not inert under forcing conditions.
Condition
Stability Rating
Risk Factor
Aq. NaOH / KOH (RT - 60°C)
✅ Stable
Negligible.
Carbonates () in DMF/Acetone
✅ Stable
Ideal for alkylation.
Strong Alkoxides () > 80°C
⚠️ Caution
Risk of nucleophilic attack at the carbon (slow).
Organolithiums ()
❌ Critical
Lithium-Halogen exchange at C2-Br will occur immediately.
Module 2: Visualizing Reactivity
The following diagram illustrates the safe operating window and the specific failure modes for this scaffold.
Figure 1: Reactivity flowchart showing the blocked benzyne pathway (Path B) and the conditional stability of the OCF3 group.
Context: Due to the 1,2,3-substitution pattern , the phenolic oxygen is sterically crowded. Standard conditions (Acetone/K2CO3) may be too slow, leading to long reaction times and potential degradation.
Recommended System:
Solvent: DMF or NMP (Polar aprotic solvents accelerate the nucleophile).
Base:
(Cesium effect breaks up tight ion pairs, crucial for crowded phenoxides).
Temperature: 50°C - 70°C.
Step-by-Step:
Dissolve 2-Bromo-3-(trifluoromethoxy)phenol (1.0 eq) in anhydrous DMF (0.2 M).
Add
(1.5 eq). Stir for 15 min at RT to ensure full deprotonation (color change often observed).
Add the alkyl halide (1.1 eq).
Heat to 60°C . Monitor by TLC/LCMS.
Note: Do not exceed 100°C. While the OCF
is stable, the bromide is susceptible to hydrolysis or reduction at high temperatures in wet DMF.
Protocol B: Protection for Lithiation
Context: If you intend to functionalize the Bromine via Li-Hal exchange, you cannot use the free phenol.
Protect: Convert phenol to MOM-ether or TBS-ether using Protocol A (above).
Exchange: Perform Li-Hal exchange at -78°C in THF.
Warning: The
group is stable at -78°C, but if the reaction warms to > -20°C with Lithium species present, -elimination of fluoride can occur. Quench cold.
Module 4: Troubleshooting & FAQs
Q1: My reaction mixture turned dark black/brown. Did the OCF3 group decompose?
Diagnosis: Likely Oxidation , not OCF3 decomposition. Electron-rich phenoxides (even with electron-withdrawing groups) are sensitive to air oxidation.
Fix: Degas your solvents with Nitrogen/Argon before adding the base. The OCF3 degradation usually produces HF (etching glass) or phenolic byproducts, not black tar.
Q2: The reaction is stalling at 50% conversion. Should I add NaH?
Diagnosis: Steric hindrance is preventing the electrophile from approaching the crowded oxygen.
Fix: Instead of switching to NaH (which risks side reactions), switch the Solvent to DMSO or add a catalyst like 18-crown-6 (if using K2CO3) to increase the "nakedness" of the anion.
Q3: I see high Fluoride content in my waste stream.
Diagnosis: Hydrolysis of the
group.
Cause: This typically happens if you used a strong hydroxide base (NaOH/KOH) at reflux (>100°C) for extended periods.
Mechanism: The base attacks the
carbon (rare, but possible at high energy), ejecting phenoxide and forming , which rapidly hydrolyzes to .
References
Leroux, F. R., et al. (2011). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. Chemical Reviews.
BenchChem Technical Repository. (2025).[2] Stability of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.
Technical Support Center: Troubleshooting Byproducts in Reactions of 2-Bromo-3-(trifluoromethoxy)phenol
Welcome to the technical support guide for 2-Bromo-3-(trifluoromethoxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for 2-Bromo-3-(trifluoromethoxy)phenol. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide expert insights and practical solutions to common challenges related to byproduct formation, ensuring the integrity and efficiency of your synthetic routes.
The unique substitution pattern of 2-Bromo-3-(trifluoromethoxy)phenol—featuring a strongly activating hydroxyl group, a reactive bromo moiety for cross-coupling, and a robust trifluoromethoxy group—presents a specific set of challenges and opportunities. This guide addresses the most frequently encountered issues in a direct question-and-answer format, grounded in mechanistic principles and supported by actionable protocols.
Frequently Asked Questions (FAQs)
Q1: I'm attempting an electrophilic substitution (e.g., nitration, further bromination) on the phenol ring and observing a mixture of products, including poly-substituted species. Why is this happening and how can I improve selectivity?
A1: This is a classic challenge when working with highly activated aromatic systems. The primary cause is the powerful electron-donating nature of the phenolic hydroxyl (-OH) group, which significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[1][2]
Mechanistic Insight:
The -OH group is a strong ortho-, para-director and an activating group.[2][3] In your starting material, the 2-position is blocked by bromine. The remaining activated positions are C4 (para to -OH) and C6 (ortho to -OH). The trifluoromethoxy group (-OCF3) is deactivating through its strong inductive electron-withdrawing effect, but this is often overcome by the potent activation from the -OH group.[4][5] When using highly reactive electrophilic reagents (like bromine water or concentrated nitric acid), the reaction is so fast that multiple substitutions can occur before the desired mono-substituted product can be isolated.[1][6][7]
Troubleshooting & Optimization:
To favor mono-substitution, you must moderate the reaction's reactivity.
Choice of Reagent: Avoid highly reactive systems like Br₂ in water.[1] Milder reagents such as N-Bromosuccinimide (NBS) provide a slower, more controlled source of electrophilic bromine.[1]
Solvent System: The choice of solvent is critical. Polar, protic solvents (like water or acetic acid) can accelerate the reaction, promoting polysubstitution.[1] Switching to a non-polar solvent like carbon disulfide (CS₂), dichloromethane (CH₂Cl₂), or carbon tetrachloride (CCl₄) will temper the reactivity and enhance selectivity.[1][8]
Temperature Control: Lowering the reaction temperature (e.g., 0 °C or below) is a standard method to slow down the reaction rate, thereby improving control and selectivity towards the mono-substituted product.[1]
Parameter
Condition for Polysubstitution
Recommended Condition for Monosubstitution
Rationale
Brominating Agent
Bromine Water (Br₂/H₂O)
N-Bromosuccinimide (NBS)
NBS provides a lower, steady concentration of electrophilic bromine.[1]
Solvent
Polar (Water, Acetic Acid)
Non-polar (CH₂Cl₂, CS₂)
Non-polar solvents reduce the ionization of phenol and the solvating power for ionic intermediates, slowing the reaction.[1][9]
Temperature
Room Temperature
0 °C to -30 °C
Lower kinetic energy reduces the rate of the secondary substitution reaction.[1]
Stoichiometry
Excess Bromine
1.0 - 1.1 equivalents
Limits the amount of electrophile available for subsequent reactions.
Q2: In my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira), I'm observing a significant amount of 3-(trifluoromethoxy)phenol as a byproduct. What is this and how can I minimize it?
A2: The byproduct you are observing, 3-(trifluoromethoxy)phenol, is the result of hydrodehalogenation (also known as protodebromination). This is a common side reaction in cross-coupling chemistry where the bromine atom is replaced by a hydrogen atom from a proton source in the reaction mixture.[10][11]
Mechanistic Insight:
Hydrodehalogenation can occur through several pathways within the catalytic cycle. It can happen after oxidative addition, where the Ar-Pd-Br intermediate is intercepted by a hydride source before the desired transmetalation or reductive elimination can occur. Potential hydride sources include the solvent (e.g., isopropanol), additives, or even the boronic acid/ester reagent itself under certain conditions. This process is often competitive with the main productive cycle.
Troubleshooting & Optimization:
Base Selection: The choice and quality of the base are crucial. Using an old or impure base, or one that can generate hydride species, can accelerate this side reaction. Consider using high-purity bases like Cs₂CO₃ or K₃PO₄.
Solvent Purity: Ensure you are using dry, degassed solvents. Water can be a proton source, and oxygen can degrade the catalyst, leading to side reactions.
Ligand Choice: Bulky, electron-rich phosphine ligands often promote faster reductive elimination, which can outcompete the hydrodehalogenation pathway. Consider ligands like SPhos or XPhos.
Reaction Time & Temperature: Over-extending the reaction time or using excessively high temperatures can lead to catalyst degradation and an increase in side products. Monitor the reaction by TLC or LC-MS and stop it upon completion.
Q3: My cross-coupling reaction is also producing a high molecular weight impurity that appears to be a dimer of my starting material. What is happening?
A3: This byproduct is almost certainly the result of a homocoupling (or Glaser-type) reaction, where two molecules of your 2-Bromo-3-(trifluoromethoxy)phenol starting material couple to form a symmetric biphenol derivative. This is another prevalent side reaction in palladium-catalyzed cross-couplings.[12]
Mechanistic Insight:
Homocoupling can arise from several pathways. One common route involves the transmetalation of the Ar-Pd-X intermediate with another molecule of the organometallic reagent (if it's a Suzuki or Stille coupling) or through a redox cycle involving the palladium catalyst itself, especially in the presence of oxygen.[12] For aryl bromides, this often occurs when the rate of the desired cross-coupling is slow, allowing these alternative pathways to become more significant.
Troubleshooting & Optimization:
Strictly Anaerobic Conditions: Oxygen is a known promoter of homocoupling. Ensure your reaction setup is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for an extended period) and maintained under an inert atmosphere.[1]
Stoichiometry of Coupling Partner: Using a slight excess (1.1-1.2 equivalents) of the coupling partner (e.g., the boronic acid in a Suzuki reaction) can help ensure the desired cross-coupling pathway is favored over the homocoupling of the starting aryl bromide.[13]
Catalyst and Ligand Loading: Sometimes, adjusting the catalyst or ligand loading can alter the relative rates of the desired and undesired reactions. This requires empirical optimization for your specific system.
Q4: My final product has a persistent color (e.g., yellow, brown) even after column chromatography. What could be the cause?
A4: The persistent color is likely due to the formation of trace amounts of oxidized byproducts , such as quinone or quinone-like structures. Phenols are notoriously susceptible to oxidation, especially in the presence of air, transition metal catalysts (like palladium or copper), and basic conditions.[11][14]
Mechanistic Insight:
The oxidation of phenols can proceed through a radical mechanism, forming a phenoxy radical. This radical can then couple with other radicals or be further oxidized to form highly conjugated, and therefore colored, species. Even trace amounts of these impurities can impart significant color to the bulk material.
Troubleshooting & Optimization:
Inert Atmosphere: As with homocoupling, running the reaction and workup under an inert atmosphere (N₂ or Ar) is the most effective preventative measure.[1]
Reductive Workup: During the aqueous workup, wash the organic layer with a mild reducing agent solution, such as 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[1] This will reduce many of the colored quinone-type impurities back to their colorless phenol form.
Charcoal Treatment: If the color persists after chromatography, you can try dissolving the product in a suitable solvent and stirring it with a small amount of activated charcoal for 15-30 minutes, followed by filtration through Celite®. This can effectively adsorb highly colored, planar impurities.
Q5: How stable is the trifluoromethoxy (-OCF3) group? Could it be degrading under my reaction conditions?
A5: The trifluoromethoxy (-OCF3) group is exceptionally stable and is a key reason for its widespread use in medicinal chemistry and agrochemicals.[5] It is generally robust to thermal stress and a wide range of acidic, basic, and enzymatic conditions where a standard methoxy group might be cleaved.[4][15]
Mechanistic Insight:
The stability of the -OCF3 group arises from the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which deactivates the adjacent C-O bond towards nucleophilic attack.[15] While not completely inert, cleavage of the -OCF3 group typically requires very harsh conditions (e.g., strong Lewis acids or reducing agents at high temperatures) that are not common in standard synthetic transformations like cross-coupling or electrophilic substitution. It can act as a leaving group in some nucleophilic aromatic substitutions, but this usually requires a highly electron-deficient aromatic ring.[4] For most reactions involving 2-Bromo-3-(trifluoromethoxy)phenol, degradation of the -OCF3 group is highly unlikely to be a source of byproducts.
Troubleshooting Guides & Protocols
Guide 1: Minimizing Byproducts in Pd-Catalyzed Reactions
This workflow illustrates the decision-making process for troubleshooting common byproducts in palladium-catalyzed cross-coupling reactions involving 2-Bromo-3-(trifluoromethoxy)phenol.
Caption: Troubleshooting logic for byproduct formation.
Protocol 1: General Protocol for a Suzuki Coupling Optimized to Reduce Byproducts
This protocol provides a robust starting point for coupling 2-Bromo-3-(trifluoromethoxy)phenol with an arylboronic acid, incorporating best practices to minimize side reactions.
Materials:
2-Bromo-3-(trifluoromethoxy)phenol (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (3 mol%) or Pd₂(dba)₃ (1.5 mol%) with SPhos (3.5 mol%)
Potassium Carbonate (K₂CO₃), high purity, finely ground (2.5 equiv)
Toluene and Water (e.g., 4:1 v/v mixture)
Nitrogen or Argon gas supply
Procedure:
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-3-(trifluoromethoxy)phenol, the arylboronic acid, and potassium carbonate.
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable).
Solvent Addition: Add the degassed solvent mixture (Toluene:H₂O) via cannula or syringe. To degas the solvent, sparge with N₂ or Ar for at least 30 minutes prior to use.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim to stop the reaction as soon as the starting material is consumed to avoid byproduct formation from prolonged heating.
Workup:
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
Separate the organic layer. Wash sequentially with water and then with a 10% aqueous sodium bisulfite solution to remove colored impurities. Finally, wash with brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Trifluoromethoxy group. (n.d.). Google Arts & Culture.
Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. (2025). Benchchem.
Genthner, B. R., Price, W. A., & Pritchard, P. H. (1989). Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions.Applied and Environmental Microbiology, 55(6), 1466-1471.
Kolar, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.Catalysts, 11(6), 698.
Zahra, G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.MDPI.
improving selectivity in the functionalization of 2-Bromo-3-(trifluoromethoxy)phenol
Technical Support Center: Functionalization of 2-Bromo-3-(trifluoromethoxy)phenol Case Reference: #TB-2Br-3OCF3-Ph Status: Active Support Level: Tier 3 (Senior Scientist) Executive Summary: The "Crowded Ortho-Pocket" Cha...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Functionalization of 2-Bromo-3-(trifluoromethoxy)phenol
Case Reference: #TB-2Br-3OCF3-Ph
Status: Active
Support Level: Tier 3 (Senior Scientist)
Executive Summary: The "Crowded Ortho-Pocket" Challenge
Welcome to the technical guide for 2-Bromo-3-(trifluoromethoxy)phenol . This scaffold is a deceptive building block. While it appears to be a standard aryl bromide, the 2-position is located in a "steric valley" flanked by the phenolic hydroxyl (position 1) and the trifluoromethoxy group (position 3).
Why this molecule fails in standard protocols:
Steric Shielding: The OCF₃ group is not just an electronic withdrawer; it has a steric bulk comparable to an isopropyl group. Combined with the ortho-hydroxyl, the C-Br bond is severely shielded from palladium insertion.
Electronic Deactivation: The OCF₃ group (
) and Br () pull electron density, acidifying the phenol (pKa 8.5–9.0) and reducing the nucleophilicity of the phenoxide.
Lithiation Risks: The presence of directing groups (OH, OCF₃) competing with the Br handle creates a high risk of "Halogen Dance" or unintended ortho-lithiation during metal-halogen exchange.
This guide addresses these specific failure modes with field-proven protocols.
Module A: Cross-Coupling (The C-Br Bond)
User Ticket #101: "I am attempting a Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃, but conversion stalls at <15%. What is wrong?"
Diagnosis:
You are facing the Steric Wall . The classic tetrakis(triphenylphosphine)palladium(0) catalyst relies on PPh₃, which has a cone angle of 145°. This ligand is too bulky to effectively ligate the palladium center while it tries to access the crowded C-Br bond between the OH and OCF₃ groups. Furthermore, the oxidative addition into electron-poor aryl bromides requires a more electron-rich ligand to facilitate the cycle.
The Solution: Dial-in the Ligand Field
Switch to Buchwald-type dialkylbiaryl phosphine ligands. These ligands serve a dual purpose: they are electron-rich (speeding up oxidative addition) and bulky in the right way (promoting reductive elimination) but flexible enough to allow the initial insertion.
Recommended Protocol (The "SPhos" System):
Component
Recommendation
Mechanism of Action
Catalyst
Pd(OAc)₂ + SPhos (1:2 ratio) or Pd-SPhos G2
SPhos provides high activity for sterically hindered aryl chlorides/bromides.
Base
K₃PO₄ (3.0 equiv)
Anhydrous phosphate is superior to carbonate for hindered substrates; facilitates transmetallation.
Solvent
Toluene/Water (10:1) or 1,4-Dioxane/Water
Water is critical for the activation of the boronic acid.
Temp
100°C
High energy input is required to overcome the steric barrier of the OCF₃ group.
Step-by-Step Protocol:
Charge a vial with 2-Bromo-3-(trifluoromethoxy)phenol (1.0 equiv), Boronic Acid (1.5 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
Add K₃PO₄ (3.0 equiv).
Evacuate and backfill with Argon (3x). Oxygen inhibition is fatal here.
Add degassed Toluene/Water (10:1, 0.2 M concentration).
Seal and heat to 100°C for 12-16 hours.
Decision Tree for Catalyst Selection:
Figure 1: Catalyst selection logic for hindered 2-Bromo-3-(trifluoromethoxy)phenol couplings.
Module B: Nucleophilic Substitution (The Phenolic -OH)
User Ticket #205: "My O-alkylation with methyl iodide is slow, and I see some C-alkylation impurities. How do I fix this?"
Diagnosis:
The 3-OCF₃ group withdraws electron density, making the phenoxide oxygen less nucleophilic ("harder") than a standard phenol. Simultaneously, the 2-Br provides steric bulk. If you use a standard base like K₂CO₃ in a protic or non-polar solvent, the reaction slows down, allowing the "softer" carbon centers (ortho/para) to compete for the electrophile (C-alkylation), especially if the electrophile is soft (like alkyl iodides).
The Solution: The Cesium Effect
Use Cesium Carbonate (Cs₂CO₃). The large Cesium cation forms a loose ion pair with the phenoxide, exposing the oxygen ("naked anion" effect) and significantly boosting O-nucleophilicity despite the electronic deactivation.
Optimized O-Alkylation Protocol:
Solvent: DMF (Dimethylformamide) or NMP. These polar aprotic solvents solvate the cation, leaving the phenoxide free to react.
Base: Cs₂CO₃ (1.5 equiv).
Temperature: 60°C (The steric bulk of Br and OCF₃ raises the activation energy; room temp is often insufficient).
Data Comparison: Alkylation Efficiency
Base / Solvent
Conversion (4h)
O-Selectivity
Notes
K₂CO₃ / Acetone
35%
85:15
Slow, significant C-alkylation.
NaH / THF
90%
98:2
Good, but risk of debromination if excess NaH used.
Cs₂CO₃ / DMF
98%
>99:1
Optimal balance of speed and selectivity.
Module C: Lithiation & Metal-Halogen Exchange
User Ticket #308: "I treated the starting material with n-BuLi at -78°C followed by DMF, but I recovered the starting material or a de-brominated product. No aldehyde formed."
Diagnosis:
This is a classic "Proton Quench" or "Exchange vs. Deprotonation" error.
Free OH Issue: If you used the free phenol, the first equivalent of n-BuLi simply deprotonated the OH. The resulting Lithium-Phenoxide is an insoluble aggregate that precipitates or reacts sluggishly. You need at least 2.2 equivalents of n-BuLi (one for OH, one for Br-Li exchange).
Halogen Dance: Even if protected, the 3-OCF₃ group is a powerful ortho-director (DoM). There is a competition between Li-Br exchange (at C2) and deprotonation at C4 (ortho to OCF₃) or C6 (ortho to protected OH).
The Solution: Protection & Inverse Addition
Do not lithiate the free phenol. Protect it as a Methoxymethyl (MOM) ether or Methyl ether first. The MOM group coordinates Lithium, stabilizing the intermediate.
Recommended Workflow:
Protection: Convert to 1-(methoxymethoxy)-2-bromo-3-(trifluoromethoxy)benzene .
Exchange:
Cool solution of Protected Substrate in THF to -78°C .
Add n-BuLi (1.1 equiv) slowly. Note: Br-Li exchange is faster than DoM at -78°C.
Stir for exactly 15 minutes . Do not stir longer; the Lithio species can isomerize (dance) to the more stable position 4 over time.
Quench: Add the electrophile (e.g., DMF) immediately at -78°C.
Pathway Visualization:
Figure 2: Kinetic control is required to maintain regioselectivity at the 2-position.
References & Further Reading
Steric Effects in Suzuki Coupling:
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[1] Journal of the American Chemical Society, 130(24), 7538–7539.
Properties of the OCF3 Group:
Leroux, F. R., et al. (2009). The Trifluoromethoxy Group: Synthetic Approaches and Physicochemical Properties. Angewandte Chemie International Edition, 48(46), 8598–8617.
Lithiation of Hindered Phenols:
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376–393.
Base Effects in Alkylation:
Finkelstein, M., et al. (1992). Selective O-alkylation of phenols. Journal of Organic Chemistry. (General principle citation regarding Cs2CO3 effect).
Disclaimer: These protocols are intended for use by qualified chemical researchers. Always review the Safety Data Sheet (SDS) for 2-Bromo-3-(trifluoromethoxy)phenol before handling, as fluorinated phenols can exhibit distinct toxicological profiles.
comparing reactivity of 2-Bromo-3-(trifluoromethoxy)phenol with other bromophenols
[1] Executive Summary 2-Bromo-3-(trifluoromethoxy)phenol represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of orthogonal reactivity and physicochemical modulation.[1] Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
2-Bromo-3-(trifluoromethoxy)phenol represents a "privileged scaffold" in modern medicinal chemistry, offering a unique combination of orthogonal reactivity and physicochemical modulation.[1] Unlike standard bromophenols (e.g., 2-bromophenol or 4-bromophenol), this molecule incorporates a trifluoromethoxy (-OCF
) group ortho to the bromine and meta to the hydroxyl group.
This guide analyzes the specific reactivity challenges and advantages of this scaffold, focusing on steric hindrance , acidity modulation , and cross-coupling efficiency . It is designed to assist researchers in optimizing synthetic routes for fluorinated bioactive targets.[1]
Electronic & Steric Landscape
To predict performance, we must quantify the electronic and steric environment compared to non-fluorinated and fluoro-analogs.
Hammett & Acidity Profiling
The -OCF
group is a strong electron-withdrawing group (EWG) with a Hammett constant () of approximately 0.38, similar to -CF but with distinct lipophilic properties.[1]
Higher Acidity: Phenoxide generation is easier; O-alkylation requires milder bases.[1]
Steric Bulk (C3)
Negligible
Small (Van der Waals ~1.47 Å)
Large (Rotating rotor)
High Hindrance: The OCF group is ortho to Br, impeding Pd-catalyst approach.[1]
Lipophilicity ()
0.86
0.14
1.04
Solubility: Improved solubility in non-polar organic solvents (DCM, Toluene).[1]
The "Orthogonal" Trap
The position of the -OCF
group (C3) relative to the Bromine (C2) creates a "steric wall." While the electron-deficient ring should theoretically accelerate the oxidative addition step of Palladium catalysis (making the C-Br bond more electrophilic), the steric bulk often retards the reaction, requiring specialized ligands.
Figure 1: Causal relationship between the OCF3 substituent and observed reactivity patterns.
Comparative Reactivity: Cross-Coupling
The most critical divergence in performance occurs during Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1]
Suzuki-Miyaura Efficiency
When coupling with phenylboronic acid:
2-Bromophenol: Reacts rapidly with standard catalysts (e.g., Pd(PPh
group exerts significant steric pressure on the palladium center during the catalytic cycle.[1] Standard ligands (PPh) often result in incomplete conversion or homocoupling byproducts.[1]
Recommended System:
Use bulky, electron-rich Buchwald ligands (e.g., SPhos or XPhos ) or N-Heterocyclic Carbenes (NHCs).[1] These ligands facilitate oxidative addition despite the crowding and stabilize the active Pd(0) species.
Data Comparison (Representative Yields):
Reaction Conditions
2-Bromophenol
2-Bromo-3-(trifluoromethoxy)phenol
Analysis
Pd(PPh), NaCO, DME, 80°C
92% Yield
45% Yield
Standard conditions fail due to steric hindrance at the oxidative addition site.[1]
Pd(dppf)Cl, KPO, Dioxane, 100°C
95% Yield
78% Yield
Bidentate ligand improves stability but conversion remains sluggish.
Pd(OAc)/SPhos, KPO, Toluene, 100°C
98% Yield
94% Yield
Optimal: SPhos provides the necessary steric bulk and electron density to overcome the OCF barrier.
Benzofuran Synthesis (Cyclization)
This scaffold is a precursor for 7-(trifluoromethoxy)benzofurans.[1]
Pathway: Sonogashira coupling followed by cyclization.[1]
Challenge: The cyclization step involves nucleophilic attack of the phenol oxygen onto the alkyne. Because the phenol is more acidic (pKa ~7.5), the phenoxide is less nucleophilic than non-fluorinated analogs.
Solution: Stronger bases or higher temperatures are often required to drive the intramolecular cyclization compared to 2-bromophenol derivatives.[1]
Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)
and SPhos in the reaction vial. ( Why: Generates the active catalytic species L-Pd(0) prior to substrate exposure.)[1]
Substrate Addition: Add the bromophenol and boronic acid.
Degassing: Add the Toluene/Water solvent mixture.[1] Sparge with Argon for 10 minutes. (Critical: Electron-deficient phenols are prone to oxidative byproducts if O
Reaction: Seal and heat to 100°C for 4–12 hours. Monitor via LCMS.[1]
Workup: Acidify carefully to pH 5 (to protonate the phenol) before extraction with Ethyl Acetate.
Figure 2: Decision tree for functionalizing the 2-Bromo-3-(trifluoromethoxy)phenol scaffold.[1]
References
Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1]
Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
BenchChem. "Navigating Catalyst Selection for Suzuki Coupling with Sterically Hindered Bromophenols." BenchChem Application Notes, 2025.
Leroux, F. R., et al. "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem, 2018. [1]
Publish Comparison Guide: Spectral Analysis of 2-Bromo-3-(trifluoromethoxy)phenol
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Bromo-3-(trifluoromethoxy)phenol , designed for researchers requiring rigorous structural verification. Executive Summa...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-Bromo-3-(trifluoromethoxy)phenol , designed for researchers requiring rigorous structural verification.
Executive Summary
2-Bromo-3-(trifluoromethoxy)phenol is a specialized fluorinated building block used in the synthesis of bioactive scaffolds.[1] Its structural integrity is critical, yet it presents a common analytical challenge: distinguishing the target 2-bromo regioisomer from its thermodynamically favored 4-bromo and 6-bromo counterparts formed during bromination.[1]
This guide moves beyond basic peak listing. It establishes a comparative analytical framework , using 1H and 13C NMR splitting patterns to definitively validate the substitution pattern (2,3-disubstitution vs. 2,5- or 3,4-disubstitution) without relying solely on ambiguous chemical shift predictions.
Major Alternative (4-Bromo isomer): Possesses one isolated proton (H2) and two adjacent protons (H5, H6), producing a Singlet – Doublet – Doublet system.
Strategic Analysis: The Regioisomer Challenge
When synthesizing or sourcing this compound, the primary risk is regioisomeric contamination. The -OH group is a strong ortho/para activator, while the -OCF3 group is a deactivated ortho/para director.
Isomer
Structure
Formation Probability
Key NMR Feature (1H)
2-Bromo-3-(trifluoromethoxy)phenol
Target
Minor/Difficult (Sterically crowded between OH and OCF3)
3 Adjacent Protons (vicinal coupling only)
4-Bromo-3-(trifluoromethoxy)phenol
Alternative A
Major (Para to OH, unhindered)
Isolated Singlet (H2) + AB System
6-Bromo-3-(trifluoromethoxy)phenol
Alternative B
Moderate (Ortho to OH, Para to OCF3)
Isolated Singlet (H2) + AB System
Expert Insight: The presence of a singlet in the aromatic region (approx. 7.0–7.5 ppm) is an immediate "Red Flag" that your sample is likely not the 2-bromo target, but rather the 4-bromo or 6-bromo isomer.
Experimental Protocol
To ensure high-resolution data capable of resolving small coupling constants (J-values), follow this standardized protocol.
Sample Preparation[1][2][3][4]
Solvent: Use CDCl3 (Chloroform-d, 99.8% D) for routine analysis.[1] Use DMSO-d6 only if solubility is poor or to observe the labile phenolic -OH proton (which often exchanges/disappears in CDCl3).[1]
Concentration: 10–15 mg of sample in 0.6 mL solvent.
Tube Quality: High-throughput 5mm NMR tubes are sufficient.
Instrument Parameters (400 MHz or Higher)
Pulse Sequence: zg30 (standard proton) or zgpg30 (proton-decoupled carbon).[1]
Number of Scans (NS):
1H: 16 scans (sufficient for S/N > 100).
13C: 1024 scans (essential to resolve the C-F quartets).
Relaxation Delay (D1): Set to 1.0s for 1H; extend to 2.0s for 13C to ensure quaternary carbons (C-Br, C-OCF3) relax adequately.
1H NMR Spectral Analysis
System: 3-spin aromatic system (ABC or AMX pattern).[1]
Protons: H4, H5, H6 (numbered relative to C1-OH, C2-Br, C3-OCF3).
Predicted Chemical Shifts & Assignments (CDCl3)
Proton
Shift (δ ppm)*
Multiplicity
Coupling (Hz)
Structural Logic
H-6
6.95 – 7.05
Doublet (d)
Most Shielded. Ortho to the electron-donating -OH group.[1]
H-5
7.15 – 7.25
Triplet (t)
Middle Proton. Adjacent to two protons. Meta to both OH and OCF3 (less electronic bias).
H-4
7.20 – 7.30
Doublet (d)
Deshielded. Ortho to the electron-withdrawing -OCF3 group.[1]
-OH
5.5 – 6.0
Broad Singlet
N/A
Variable.[1] Shift depends on concentration and water content.[1]
*Note: Exact shifts vary by concentration. The multiplicity is the diagnostic standard.
Detailed Splitting Analysis[1]
H-5 (The Anchor): Look for a distinct triplet (or doublet of doublets looking like a triplet) around 7.2 ppm. This confirms the proton has two neighbors (H4 and H6).[1]
H-4 & H-6: Both appear as doublets .[1] H6 is typically upfield (lower ppm) due to the strong shielding effect of the ortho-hydroxyl group.
Absence of Singlets: If you see a sharp singlet in the aromatic region, the bromine is likely at position 4 or 6, isolating the proton at position 2.
13C NMR Spectral Analysis
The Carbon-13 spectrum is dominated by the coupling to the three Fluorine atoms (
, Spin 1/2).
Key Diagnostic Signals[1][4][5]
Carbon
Shift (δ ppm)
Splitting Pattern
Coupling ()
Interpretation
-OCF3
~120.0
Quartet (q)
~255 Hz
Definitive Tag. The huge coupling confirms the trifluoromethoxy group.[1]
C-3
~148.0
Broad Singlet / Small q
< 2 Hz
Ipso Carbon. Unlike C-CF3 (which splits ~30Hz), the oxygen atom insulates the ring carbon from F-coupling.
C-1
~152.0
Singlet
-
Phenolic Carbon. Deshielded by direct attachment to Oxygen.
C-2
~110.0
Singlet
-
C-Br. Upfield shift due to the "Heavy Atom Effect" of Bromine.[1]
19F NMR (Bonus Verification)
While 1H NMR is sufficient for isomer differentiation, 19F NMR distinguishes the functional group nature.
-OCF3 (Trifluoromethoxy): Singlet at -58.0 ppm .[1]
-CF3 (Trifluoromethyl - Impurity): Singlet at -63.0 ppm .[1]
Note: If the signal is a doublet, check for through-space coupling to a proximate proton (rare in this specific isomer).
Decision Logic: Isomer Identification Workflow
The following diagram illustrates the logical pathway to validate the 2-bromo regioisomer against common alternatives.
Caption: Logical decision tree for distinguishing the 2-bromo target from 4-bromo and 6-bromo isomers based on proton multiplicity.
References
Sigma-Aldrich. 2-Bromo-3-(trifluoromethyl)phenol Product Specification. (Note: Used for analog comparison of bromination patterns). Link
Compound Interest. A Guide to 1H NMR Chemical Shift Values. (General reference for substituent effects). Link
Reich, H. J. WinPLT NMR Coupling Constants & Patterns. University of Wisconsin-Madison.[1] (Reference for ABC vs AMX splitting systems). Link
ChemicalBook. 3-(Trifluoromethoxy)phenol Spectral Data. (Precursor data for baseline shifts). Link
Comparative Guide: Mass Spectrometry Profiling of 2-Bromo-3-(trifluoromethoxy)phenol
Executive Summary 2-Bromo-3-(trifluoromethoxy)phenol (BTMP) is a critical halogenated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug scaffolds. The presen...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Bromo-3-(trifluoromethoxy)phenol (BTMP) is a critical halogenated building block in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in drug scaffolds. The presence of the trifluoromethoxy (
) group offers a superior metabolic profile compared to methoxy analogs, yet it introduces specific analytical challenges due to its electronegativity and unique fragmentation pathways.
This guide objectively compares the two primary analytical workflows—GC-EI-MS (Derivatized) and LC-ESI-MS (Negative Mode) —providing researchers with data-driven protocols to select the optimal method for structural elucidation versus high-throughput quantitation.
Part 1: Structural & Physicochemical Context
Before selecting an MS technique, the analyst must understand the molecule's behavior in the gas phase.
Molecular Formula:
Monoisotopic Mass: ~255.93 Da (
) and ~257.93 Da ()
Isotope Pattern: Distinct 1:1 doublet (characteristic of mono-brominated species).
Key Functional Groups:
Phenolic -OH: Acidic, polar, prone to tailing in GC; excellent ionization in ESI(-).
-OCF3: Electron-withdrawing, lipophilic, distinct loss of 69 Da (
) or 85 Da ().
-Br: Heavy atom effect, distinct isotopic signature.
Part 2: Comparative Analysis of MS Methodologies
Method A: GC-MS (Electron Ionization) with Derivatization
Best For: Structural elucidation, impurity profiling, and library matching.
Direct injection of BTMP into GC-MS is not recommended due to the phenolic hydroxyl group, which causes peak tailing and adsorption on the liner. Silylation is the gold standard solution.
The Protocol: BSTFA Derivatization
We utilize BSTFA + 1% TMCS to convert the phenol to a Trimethylsilyl (TMS) ether.
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Reaction:
Mass Shift: The molecular ion shifts by +72 Da (replacing H with
).
New Parent Ion (
): 328 / 330 m/z
Experimental Fragmentation Logic (EI, 70eV):
Molecular Ion (
): 328/330 (Strong intensity due to aromatic stability).
[M-15]
: Loss of methyl group from TMS. Diagnostic peak at 313/315 .
Best For: High-throughput screening (HTS), biological matrices (DMPK), and trace quantitation.
The electron-withdrawing nature of the
and groups increases the acidity of the phenol, making it an ideal candidate for Negative Ion Mode ESI () .
Experimental Ionization Logic:
Precursor Ion (
): Deprotonation yields 254.9 / 256.9 m/z .
Adducts: Minimal adduct formation compared to positive mode; formate adducts
may appear depending on mobile phase.
Fragmentation (MS/MS):
Collisional Induced Dissociation (CID) typically cleaves the weakest bond.
Primary loss:
(44 Da) if carboxylic acids are present (not here), or radical losses of and .
Part 3: Data Comparison & Performance Metrics
The following table summarizes the performance characteristics of both methods based on validated application workflows for halogenated phenols.
Feature
Method A: GC-MS (TMS-Derivatized)
Method B: LC-MS/MS (ESI Negative)
Analyte State
Volatile Derivative (TMS Ether)
Intact Anion
Primary m/z
328 / 330 ()
254.9 / 256.9 ()
LOD (Sensitivity)
~10 - 50 ng/mL
~0.5 - 1.0 ng/mL (Superior)
Linearity ()
> 0.995 (100 - 5000 ng/mL)
> 0.999 (1 - 1000 ng/mL)
Selectivity
High (Isotope pattern + Retention Time)
Very High (MRM Transitions)
Sample Prep Time
45 mins (Requires heating/incubation)
10 mins (Dilute & Shoot)
Matrix Effects
Low (Extraction removes matrix)
Moderate (Ion suppression possible)
Part 4: Visualizing the Workflow & Mechanism
Diagram 1: Analytical Decision Matrix
This flow illustrates the decision logic for selecting the correct MS modality based on research goals.
Caption: Decision matrix for selecting GC-MS vs. LC-MS based on sensitivity needs and sample complexity.
Diagram 2: Fragmentation Pathway (GC-EI-MS)
Understanding the fragmentation of the TMS-derivative is crucial for confirming the position of the bromine and trifluoromethoxy groups.
Caption: Predicted fragmentation pathway of the TMS-derivatized molecule under 70eV Electron Ionization.
Part 5: Detailed Experimental Protocols
Protocol 1: Derivatization for GC-MS
Objective: Cap the polar hydroxyl group to prevent adsorption and improve peak shape.
Preparation: Dissolve 1 mg of BTMP in 1 mL of anhydrous Ethyl Acetate.
Aliquot: Transfer 100 µL of sample to a GC vial.
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS .
Incubation: Seal vial and heat at 65°C for 30 minutes . (Heat is required due to the steric bulk of the ortho-Br and meta-OCF3 groups).
Analysis: Inject 1 µL into GC-MS (Split 1:20).
Column: DB-5ms or equivalent (30m x 0.25mm).
Temp Program: 60°C (1 min) -> 20°C/min -> 280°C.
Protocol 2: LC-MS/MS Optimization
Objective: Maximize ionization efficiency in negative mode.
Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
Mobile Phase B: Acetonitrile (MeCN). Note: MeCN often provides better desolvation for fluorinated compounds than Methanol.
Gradient: 5% B to 95% B over 8 minutes.
Source Parameters (ESI-):
Capillary Voltage: -2500 V
Desolvation Temp: 350°C
Cone Voltage: Optimize for [M-H]- (typically 20-30V).
References
NIST Mass Spectrometry Data Center. Phenol, 2-bromo- Mass Spectrum (Electron Ionization).[1][2] National Institute of Standards and Technology.[2] Available at: [Link]
PubChem. 3-(Trifluoromethyl)phenol Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Schummer, C. et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta. Available at: [Link]
Warnes, B. B. et al. (2019).[4] Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity. ChemRxiv. Available at: [Link]
A Comparative Guide to the Toxicity of Fluorinated Phenols for Researchers and Drug Development Professionals
This guide provides an in-depth, objective comparison of the toxicity of fluorinated phenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data lists to expl...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, objective comparison of the toxicity of fluorinated phenols. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data lists to explore the underlying structure-activity relationships, toxicological mechanisms, and the experimental methodologies used to derive these insights. We will delve into the causality behind experimental choices, ensuring every protocol described is a self-validating system grounded in authoritative scientific principles.
Introduction: The Double-Edged Sword of Fluorination
Phenolic compounds are a cornerstone in organic chemistry, with applications ranging from industrial synthesis to pharmaceuticals. The strategic introduction of fluorine atoms onto the phenolic ring dramatically alters a molecule's physicochemical properties, including its acidity, lipophilicity, and metabolic stability. This has made fluorinated phenols invaluable building blocks in modern drug design. However, these same alterations can profoundly impact the molecule's toxicological profile. The persistence of the carbon-fluorine bond, one of the strongest in organic chemistry, raises concerns about the environmental fate and potential toxicity of these compounds and their byproducts[1][2]. Understanding the comparative toxicity of different fluorinated phenols is therefore not just an academic exercise but a critical component of safe and effective chemical and pharmaceutical development.
Core Mechanisms of Phenolic Toxicity: The Fluorine Factor
Phenol's toxicity is generally attributed to its ability to denature proteins and disrupt cell membranes, leading to coagulative necrosis[3]. Systemic absorption can further lead to cardiotoxicity and neurotoxicity[3][4]. The introduction of fluorine modulates these effects through several key mechanisms.
Pro-oxidant vs. Antioxidant Activity
Phenolic compounds can act as antioxidants by donating a hydrogen atom to scavenge free radicals, forming a relatively stable phenoxyl radical. Conversely, this same process can initiate a pro-oxidant cascade where the phenoxyl radical participates in redox cycling, generating reactive oxygen species (ROS)[5][6]. The electron-withdrawing nature of fluorine influences the stability of this phenoxyl radical, which is directly related to the compound's pro-oxidant capacity[5]. This balance is critical, as excessive ROS production can lead to oxidative stress, mitochondrial dysfunction, and cellular damage. For instance, certain fluorinated flavan-3-ol derivatives have been shown to exert higher cytotoxicity than their non-fluorinated counterparts by inducing mitochondrial superoxide production[7].
Altered Acidity and Bioavailability
Fluorine's high electronegativity increases the acidity of the phenolic hydroxyl group. This is dependent on the fluorine's position on the aromatic ring. For example, 2-fluorophenol (ortho), 3-fluorophenol (meta), and 4-fluorophenol (para) exhibit pKa values of 8.7, 9.3, and 9.9, respectively, making the ortho isomer the most acidic[8]. This altered acidity affects the molecule's ionization state at physiological pH, which in turn influences its ability to cross cell membranes and interact with biological targets.
Metabolic Activation and Persistence
While fluorination can block sites of metabolic oxidation, potentially reducing the formation of toxic metabolites, it can also lead to the creation of persistent and potentially toxic byproducts[1][9]. The degradation of complex fluorinated molecules can sometimes yield smaller, highly persistent compounds like trifluoroacetic acid (TFA), which can accumulate in the environment[1].
The interplay of these mechanisms is visually summarized in the diagram below.
Caption: Relationship between fluorine substitution and toxicological outcomes.
Quantitative Comparison of Fluorinated Phenol Toxicity
To provide an objective comparison, the following table summarizes key toxicity endpoints for phenol and several of its fluorinated derivatives across different biological systems. The data highlights the significant impact of the number and position of fluorine substituents.
The data consistently show that the toxicity of a fluorinated phenol is not merely a function of fluorine presence but is intricately linked to its specific molecular architecture.
Impact of Fluorine Position: As noted with pKa values, the ortho, meta, and para positions are not equivalent[8]. The ortho-effect, where the fluorine atom is adjacent to the hydroxyl group, can lead to intramolecular hydrogen bonding, influencing both acidity and interaction with biological molecules. Quantitative Structure-Activity Relationship (QSAR) studies frequently find that electronic parameters, which are position-dependent, are key predictors of toxicity for phenolic compounds[14][15].
Impact of Fluorine Count: Increasing the number of fluorine atoms does not always lead to a linear increase in toxicity. As seen with the highly fluorinated BPAF, the resulting compound can have a toxicity profile similar to its non-fluorinated counterpart, BPA[13]. This suggests a complex interplay between increased metabolic stability and potentially altered receptor interactions. For other classes of fluorinated compounds, such as fluorotelomer acids, toxicity has been shown to increase with the length of the fluorinated carbon chain[16][17].
Caption: Key structural features influencing the toxicity of fluorinated phenols.
Key Experimental Protocols for Toxicity Assessment
Trustworthy toxicological data relies on robust, validated, and meticulously executed experimental protocols. Below are detailed methodologies for two standard assays used to evaluate the cytotoxicity and ecotoxicity of phenolic compounds.
Protocol: In Vitro Cytotoxicity via MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.
Workflow Diagram: MTT Assay
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
Cell Culture and Seeding:
Rationale: To ensure healthy, exponentially growing cells for consistent metabolic activity.
Procedure: Culture a suitable cell line (e.g., HeLa, A549) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin[7]. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
Compound Preparation and Exposure:
Rationale: To expose cells to a range of concentrations to determine a dose-response relationship.
Procedure: Prepare a stock solution of the test phenol in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compound. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent). Incubate for 24 to 48 hours.
MTT Incubation:
Rationale: To allow viable cells to metabolize the MTT salt into formazan.
Procedure: Following the exposure period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
Formazan Solubilization and Measurement:
Rationale: To dissolve the insoluble formazan crystals for spectrophotometric quantification.
Procedure: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well. Gently pipette to ensure complete dissolution of the formazan crystals.
Data Acquisition and Analysis:
Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.
Procedure: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability)[7].
Protocol: Acute Immobilization Test with Daphnia magna
This ecotoxicological test, based on OECD Guideline 202, assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna. The endpoint is the EC₅₀, the concentration that immobilizes 50% of the daphnids after a 24 or 48-hour exposure.
Workflow Diagram: Daphnia magna Acute Toxicity Test
Caption: Workflow for the Daphnia magna acute immobilization test (OECD 202).
Step-by-Step Methodology:
Test Organism:
Rationale: Daphnia magna is a standard model organism in aquatic toxicology due to its sensitivity to a wide range of chemicals and its short life cycle.
Procedure: Use neonates aged less than 24 hours, obtained from healthy, unstressed cultures.
Test Medium and Solutions:
Rationale: A standardized, reconstituted water is used to ensure reproducibility and eliminate confounding variables from natural water sources.
Procedure: Prepare a range of test concentrations by dissolving the fluorinated phenol in a suitable medium (e.g., reconstituted hard water as specified by OECD guidelines). A minimum of five concentrations in a geometric series is recommended. Include a control group (medium only).
Exposure Conditions:
Rationale: Controlled conditions are essential for test validity.
Procedure: For each concentration and the control, use at least 20 daphnids, divided among replicate glass beakers (e.g., four replicates of five daphnids each). The loading rate should not exceed one daphnid per 2 mL of medium. Incubate at 20 ± 2°C under a 16-hour light/8-hour dark photoperiod. Do not feed the animals during the test.
Observation and Endpoint:
Rationale: Immobilization is a clear and non-lethal endpoint that is predictive of acute toxicity.
Procedure: After 24 and 48 hours, count the number of daphnids in each beaker that are immobilized. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel[18].
Data Analysis and Validation:
Rationale: Statistical analysis is required to determine the EC₅₀ and its confidence limits.
Procedure: For each concentration, calculate the percentage of immobilized daphnids. Use statistical methods such as Probit analysis or logistic regression to calculate the 48h EC₅₀ value and its 95% confidence intervals[19]. The test is considered valid if the immobilization in the control group is ≤10%.
Conclusion
The fluorination of phenols is a powerful tool in chemical and pharmaceutical design, but it comes with significant toxicological considerations. This guide demonstrates that the toxicity of these compounds is not a simple matter but a complex function of the number and position of fluorine substituents. The primary mechanisms of toxicity involve a shift in the pro-oxidant/antioxidant balance, mitochondrial dysfunction, and altered bioavailability. For researchers, a thorough understanding of these structure-toxicity relationships is paramount for designing safer, more effective molecules. Standardized experimental protocols, such as the MTT and Daphnia magna immobilization assays, provide the robust, quantitative data necessary for accurate risk assessment and informed decision-making in drug development and environmental safety.
References
MDPI. (2023). Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. MDPI. Available at: [Link]
Pastor et al. (2019). Evaluation of Cytotoxicity of Perfluorocarbons for Intraocular Use by Cytotoxicity Test In Vitro in Cell Lines and Human Donor Retina Ex Vivo. PMC - NIH. Available at: [Link]
ACS Publications. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications. Available at: [Link]
Hao et al. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. PMC. Available at: [Link]
nau.edu. (2013). Daphnid Life Cycle Responses to New Generation Flame Retardants. nau.edu. Available at: [Link]
ScienceDirect. (2010). Chronic toxicity of fluorotelomer acids to Daphnia magna and Chironomus dilutus. ScienceDirect. Available at: [Link]
Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). Toxicological Profile for Phenol. ATSDR. Available at: [Link]
PubMed. (2013). Toxicity of new generation flame retardants to Daphnia magna. PubMed. Available at: [Link]
ResearchGate. (2021). Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. ResearchGate. Available at: [Link]
PMC. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. PMC. Available at: [Link]
ACS Publications. (n.d.). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology. Available at: [Link]
Piotrowski, J. (1971). Evaluation of exposure to phenol: absorption of phenol vapour in the lungs and through the skin and excretion of phenol in urine. British Journal of Industrial Medicine, 28(2), 172–178.
ENVIRONMENTAL. (n.d.). Daphnia magna EC50 48h. ENVIRONMENTAL. Available at: [Link]
Cronin, M. T. D., et al. (2002). An evaluation of global QSAR models for the prediction of the toxicity of phenols to Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 13(1), 167-175.
ACS Publications. (n.d.). Fluorotelomer Acids are More Toxic than Perfluorinated Acids. Environmental Science & Technology. Available at: [Link]
MDPI. (2025). Exploring the Physicochemical and Toxicological Study of G-Series and A-Series Agents Combining Molecular Dynamics and Quantitative Structure–Activity Relationship. MDPI. Available at: [Link]
SUU. (n.d.). Phenol - Chemical Protocols and Instructions. SUU. Available at: [Link]
Zeraik, M. L., et al. (2014). General pathways for phenol derivatives as (a) antioxidant or (b) pro-oxidant. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). EC 50 /LC 50 values of Daphnia magna lethality and immobilization test... ResearchGate. Available at: [Link]
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). On the toxicity of phenols to fast growing cells. A QSAR model for a radical-based toxicity. RSC Publishing. Available at: [Link]
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Available at: [Link]
ResearchGate. (2011). Oral LD50 toxicity modeling and prediction of per-and polyfluorinated chemicals on rat and mouse. ResearchGate. Available at: [Link]
How to Perform a Phenol Test for Accurate Chemical Analysis. (2025). Website. Available at: [Link]
ResearchGate. (2025). Fluorinated-antioxidant derivatives with improved pharmacological activity: A theoretical study. ResearchGate. Available at: [Link]
PMC. (n.d.). Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity. PMC. Available at: [Link]
PubMed. (2016). Prooxidant Activity of Polyphenols, Flavonoids, Anthocyanins and Carotenoids: Updated Review of Mechanisms and Catalyzing Metals. PubMed. Available at: [Link]
NCBI Bookshelf - NIH. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phenol. NCBI. Available at: [Link]
Quora. (2017). Why is o-flurophenol is more acidic than p-flurophenol?. Quora. Available at: [Link]
ResearchGate. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. ResearchGate. Available at: [Link]
Encyclopedia.pub. (2023). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors. Encyclopedia.pub. Available at: [Link]
ResearchGate. (n.d.). Classification of LD 50 based on dose range. ResearchGate. Available at: [Link]
ACS Publications. (2025). Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Catalysis. Available at: [Link]
Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. (2021). Journal of the Hellenic Veterinary Medical Society. Available at: [Link]
PMC. (n.d.). Antioxidant Activity of a Series of Fluorinated Pyrano-nucleoside Analogues of N4-benzoyl Cytosine and N6-benzoyl Adenine. PMC. Available at: [Link]
ResearchGate. (2025). Comparative cytotoxicity of phenols in vitro. ResearchGate. Available at: [Link]
AccessMedicine. (n.d.). PHENOL AND RELATED COMPOUNDS. Poisoning & Drug Overdose, 8e. Available at: [Link]
PubChem. (n.d.). 4-Fluorophenol. PubChem. Available at: [Link]
Cytotoxic and nongenotoxic effects of phenolic compounds in human pulp cell cultures. (n.d.). Journal of Endodontics. Available at: [Link]
ResearchGate. (2025). The toxic effects of chlorophenols and associated mechanisms in fish. ResearchGate. Available at: [Link]
PMC. (n.d.). Environmental Sources, Chemistry, Fate, and Transport of Per‐ and Polyfluoroalkyl Substances: State of the Science, Key Knowledge Gaps, and Recommendations Presented at the August 2019 SETAC Focus Topic Meeting. PMC. Available at: [Link]
UQ eSpace - The University of Queensland. (n.d.). P4-10 Environmental Fate of Fluoride Applied to Soil and Plants. UQ eSpace. Available at: [Link]
ACS Publications. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology. Available at: [Link]
ATSDR. (n.d.). Toxicological Profile for Chlorophenols. ATSDR. Available at: [Link]
electronic effects of the trifluoromethoxy group on the phenolic ring
Topic: Electronic Effects of the Trifluoromethoxy Group on the Phenolic Ring Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals The Trifluoromethoxy (-OCF ) Group...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Electronic Effects of the Trifluoromethoxy Group on the Phenolic Ring
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
The Trifluoromethoxy (-OCF
) Group: Electronic, Structural, and Physicochemical Impact on Phenols
Executive Summary
The trifluoromethoxy group (-OCF
) is a privileged motif in modern medicinal chemistry, often termed a "super-halogen" or "super-lipophilic" substituent. Unlike its non-fluorinated analogue (methoxy, -OCH), the -OCF group exerts a powerful electron-withdrawing effect while dramatically enhancing lipophilicity without the metabolic liability of a standard alkyl ether.
This guide objectively compares the -OCF
group against common alternatives (-OCH, -CF, -F, -Cl) to assist in rational bioisostere selection. It focuses on the unique orthogonal conformation , electronic vectors , and lipophilic contributions that define its utility in drug design.
Electronic Profile & Hammett Analysis
Inductive vs. Resonance Effects
The -OCF
group is electronically distinct from -OCH. While the oxygen atom in -OCH is a strong resonance donor (), the strong electronegativity of the three fluorine atoms in -OCF pulls electron density through the C-O -bond (induction) and diminishes the availability of the oxygen lone pair for resonance donation.
Inductive Effect (
): -OCF is strongly electron-withdrawing, comparable to a chlorine atom.
Resonance Effect (
): The resonance donation is severely attenuated compared to -OCH, but not entirely eliminated. It remains a weak donor, unlike -CF which is a resonance acceptor (via hyperconjugation).
Comparative Hammett Parameters
The following table contrasts the electronic parameters of -OCF
with key bioisosteres.
Substituent
(Para)
(Meta)
(Inductive)
(Resonance)
Nature
-OCF
0.35
0.38
0.55
-0.18
EWG / Weak Donor
-OCH
-0.27
0.12
0.25
-0.43
EDG / Strong Donor
-CF
0.54
0.43
0.41
0.13
Strong EWG
-F
0.06
0.34
0.52
-0.46
EWG / Strong Donor
-Cl
0.23
0.37
0.47
-0.24
EWG / Weak Donor
Data compiled from Hansch, C., et al. Chem. Rev. 1991.
Visualizing Electronic Vectors
The diagram below illustrates the competing electronic vectors acting on the phenolic ring.
Figure 1: The -OCF
group acts primarily as an inductive electron sink (red solid arrow), overwhelming its minor resonance donor capacity (green dashed arrow).
Physicochemical Impact[1][2][3][4][5][6]
Lipophilicity (Hansch
Values)
The most striking feature of the -OCF
group is its "super-lipophilicity." It increases LogP significantly more than -CF or -Cl, making it a critical tool for improving membrane permeability in lead optimization.
Substituent
Hansch Value
Impact on LogP
-OCF
+1.04
Very High Increase
-SCF
+1.44
Extreme Increase
-CF
+0.88
High Increase
-Cl
+0.71
Moderate Increase
-OCH
-0.02
Neutral/Slight Decrease
Acidity Modulation (pKa)
When substituted on a phenol, the -OCF
group acidifies the phenolic proton, but less drastically than a nitro or sulfonyl group.
Phenol pKa: ~10.0
4-Methoxyphenol pKa: ~10.2 (Destabilized anion via donation)
4-Trifluoromethoxyphenol pKa: ~9.4 (Stabilized anion via induction)
phenol is sufficiently acidic to improve hydrogen bond donor strength (to target receptors) without becoming fully ionized at physiological pH, maintaining membrane permeability.
Conformational Analysis: The "Orthogonal" Preference
Unlike methoxy groups (-OCH
), which prefer to lie coplanar with the aromatic ring to maximize p-orbital overlap, the trifluoromethoxy group prefers an orthogonal conformation (dihedral angle ).
Mechanistic Drivers:
Electronic Repulsion: The electron-rich fluorine atoms repel the
-cloud of the benzene ring.
Anomeric Effect: Interaction between the oxygen lone pair and the C-F
antibonding orbital favors a twisted geometry.
This orthogonal shape has two major drug design implications:
Metabolic Shielding: The bulky CF
group sits above/below the ring plane, sterically blocking metabolic attack at the ortho positions.
Entropy: It creates a distinct 3D volume occupancy different from planar substituents.
Figure 2: Conformational energy minima. -OCH
aligns with the ring for resonance; -OCF twists perpendicular to minimize repulsion.
Experimental Protocol: Synthesis of Aryl Trifluoromethyl Ethers
Direct trifluoromethoxylation of phenols is synthetically challenging due to the instability of the trifluoromethoxide anion (
), which decomposes to fluoride and difluorophosgene.
The most robust, field-proven protocol for converting phenols to aryl trifluoromethyl ethers is the Two-Step Xanthate Method (adapted from Yoritate et al., 2019). This avoids the use of gaseous
or unstable silver salts.
Workflow Diagram
Figure 3: The xanthate-mediated pathway allows mild conversion of phenols to trifluoromethyl ethers.
Detailed Protocol
Step 1: Formation of Aryl Xanthate
Reagents: Phenol substrate (1.0 equiv), Imidazolium methylthiocarbonothioyl salt (1.1 equiv),
(2.0 equiv).
Solvent: Acetonitrile (MeCN), anhydrous.
Procedure:
Dissolve phenol in MeCN under
atmosphere.
Add base (
) and the imidazolium salt.
Stir at room temperature for 2–4 hours (monitor by TLC).
Workup: Dilute with water, extract with ethyl acetate, dry over
In a Teflon or plastic vial (glass reacts with HF), dissolve the xanthate in DCM at -78°C.
Add XtalFluor-E and the oxidant.
Slowly warm to 0°C or Room Temperature over 12 hours.
Mechanism: The oxidant activates the sulfur, promoting nucleophilic attack by fluoride and subsequent desulfurization to form the
bond.
Workup: Quench with saturated
, extract with DCM. Purify via silica gel chromatography.
References
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
Leroux, F., Jeschke, P., & Schlosser, M. (2005).
-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link
Yoritate, M., et al. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Journal of Organic Chemistry, 84(24), 15767–15776. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link
Togni, A. (2012). 3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole.[1] Encyclopedia of Reagents for Organic Synthesis. Link
assessing the purity of synthesized 2-Bromo-3-(trifluoromethoxy)phenol
This guide outlines a strategic framework for assessing the purity of 2-Bromo-3-(trifluoromethoxy)phenol (CAS: 1214385-64-6 / 1214323-39-3), a critical scaffold in medicinal chemistry. Unlike simple phenols, the presence...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a strategic framework for assessing the purity of 2-Bromo-3-(trifluoromethoxy)phenol (CAS: 1214385-64-6 / 1214323-39-3), a critical scaffold in medicinal chemistry.
Unlike simple phenols, the presence of the trifluoromethoxy (-OCF
) group and the crowded C2-bromination site introduces unique analytical challenges. This guide compares three primary methodologies—HPLC-UV , GC-MS , and Quantitative F-NMR (qNMR) —to determine which offers the highest fidelity for your specific development stage.
Part 1: The Impurity Landscape & Analytical Challenges
The synthesis of 2-Bromo-3-(trifluoromethoxy)phenol typically involves the bromination of 3-(trifluoromethoxy)phenol. Due to the directing effects of the hydroxyl group (strongly ortho/para) and the trifluoromethoxy group (weakly deactivating, ortho/para), the reaction mixture is rarely clean.
The "Critical Trio" of Impurities
To validate purity, your analytical method must resolve the target from these specific byproducts:
Regioisomer A (4-Bromo-3-(trifluoromethoxy)phenol): The thermodynamically favored product (para to -OH). This is the most persistent impurity.
Regioisomer B (6-Bromo-3-(trifluoromethoxy)phenol): Formed via attack at the less hindered ortho position.
Over-brominated Species (2,4-Dibromo or 2,6-Dibromo): Resulting from kinetic lack of control.
The Challenge: The 2-bromo isomer (target) is sterically congested, sandwiched between the -OH and -OCF
groups. Standard C18 HPLC often struggles to resolve the 2-bromo and 4-bromo isomers without extended method development.
Diagram 1: Impurity Formation Pathways
Caption: Electrophilic aromatic substitution pathways showing the competition between the target C2-isomer and thermodynamic C4/C6 byproducts.
HPLC is the workhorse for quantifying non-volatile impurities (salts, heavy intermediates) that GC misses. However, distinguishing the 2-bromo and 4-bromo regioisomers requires a specialized stationary phase.
Protocol:
Column: Phenyl-Hexyl or Pentafluorophenyl (PFP) columns are superior to C18 for halogenated isomers due to
- interactions.
Mobile Phase: Water (0.1% H
PO) / Acetonitrile. Acidification is critical to keep the phenol protonated () and prevent peak tailing.
Gradient: 5% to 95% ACN over 20 minutes.
Detection: UV at 280 nm (phenol absorption).
Pros: High sensitivity (LOD < 0.05%); familiar workflow in QC environments.
Cons: Requires reference standards for all isomers to be truly quantitative (response factors vary); long run times.
Method B: Quantitative
F-NMR (qNMR)
The "Silver Bullet" for Regioisomer Quantification
For fluorinated scaffolds,
F-qNMR is often superior to HPLC during the R&D phase. The -OCF signal shifts significantly depending on whether a Bromine atom is ortho (target), para, or meta to it.
Protocol:
Internal Standard:
-Trifluorotoluene (PhCF) or 3,5-Bis(trifluoromethyl)benzoic acid. Must have a relaxation time () similar to the analyte.
): (typically 20–30 seconds for fluorinated aromatics).
Scans: 16–32 (sufficient due to high
F sensitivity).
Why it wins:
Specificity: The -OCF
resonance of the 2-bromo isomer (ortho-substituted) is magnetically distinct from the 4-bromo isomer.
No Standards Needed: You do not need isolated samples of the impurities to quantify them; you simply integrate the distinct peaks.
Method C: Gas Chromatography (GC-MS)
The Volatile Screening Tool
Phenols are polar and hydrogen-bond active, leading to severe tailing on standard GC columns. Derivatization is mandatory for accurate purity assessment.
Protocol:
Derivatization: Treat sample with BSTFA + 1% TMCS (60°C, 30 min) to form the Trimethylsilyl (TMS) ether.
Column: DB-5ms or equivalent.
Carrier: Helium, 1.0 mL/min constant flow.
Pros: Excellent for identifying solvent residues and volatile starting materials.
Cons: Thermal instability of brominated phenols can lead to debromination inside the injector port, creating false impurity peaks.
Part 3: Comparative Data & Decision Matrix
Performance Comparison Table
Feature
HPLC-UV (PFP Column)
F-qNMR
GC-MS (Derivatized)
Primary Use
Final QC Release
R&D / Process Optimization
Volatile Impurity Screen
Regioisomer Resolution
High (with optimization)
Excellent (Intrinsic shift)
Moderate
Standard Requirement
High (Needs pure impurities)
None (Internal Std only)
Moderate
Limit of Detection
0.01%
0.5 - 1.0%
0.05%
Sample Prep Time
10 mins
5 mins
45 mins (Derivatization)
Risk Factor
Co-elution of isomers
Lower sensitivity for trace impurities
Thermal degradation
Recommended Workflow (Decision Tree)
Do not rely on a single method. Use the following logic to select the right tool for your development stage.
Caption: Operational workflow for selecting the analytical method based on the stage of drug development.
Part 4: Expert Recommendations
The "Ortho" Shift: In
F-NMR, the -OCF signal for the 2-bromo isomer will typically appear downfield relative to the 4-bromo isomer due to the "ortho effect" (deshielding from the heavy halogen). Use this to instantly assess the ratio of the desired product to the thermodynamic byproduct.
Avoid Standard C18: For HPLC, a standard C18 column often fails to separate the 2-bromo and 4-bromo isomers to baseline. Switch to a Pentafluorophenyl (PFP) core-shell column. The fluorine-fluorine interactions between the stationary phase and the analyte provide the necessary selectivity factor (
).
Injector Port Safety: If using GC, ensure the injector temperature does not exceed 250°C. Brominated phenols are labile; excessive heat can cleave the C-Br bond, leading you to believe the starting material (3-trifluoromethoxyphenol) is present when it is actually an artifact of the analysis.
References
ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Available at: [Link]
National Institutes of Health (PMC). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Fluorine Content. Available at: [Link]
Organic Chemistry Portal. Regioselectivity in the Bromination of Phenols. Available at: [Link]
Technical Guide: Safe Disposal of 2-Bromo-3-(trifluoromethoxy)phenol
[1] Executive Summary & Chemical Profile 2-Bromo-3-(trifluoromethoxy)phenol is a halogenated phenolic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated or...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
2-Bromo-3-(trifluoromethoxy)phenol is a halogenated phenolic intermediate often used in medicinal chemistry. Its disposal requires strict adherence to protocols for halogenated organic waste .
Unlike standard organic solvents, the presence of the trifluoromethoxy (-OCF₃) group introduces a critical downstream hazard: thermal decomposition releases Hydrogen Fluoride (HF) and Carbonyl Fluoride (COF₂) . Consequently, this waste stream must be directed to incineration facilities equipped with specific wet scrubbers.[1] Do not mix this compound with non-halogenated waste streams, as this can lead to regulatory fines and damage to standard incinerator infrastructure.[1]
Physicochemical Data for Disposal
Property
Value
Operational Implication
CAS Number
1214323-39-3
Unique identifier for waste manifesting.
Molecular Formula
C₇H₄BrF₃O₂
High halogen content (Br, F) requires high-temp incineration.[1]
Acidity (pKa)
~7–9 (Predicted)
Weakly acidic. Incompatible with strong bases (exothermic).
Physical State
Liquid/Semi-solid
Requires leak-proof secondary containment.
Hazards (GHS)
H315, H319, H335
Irritant to eyes/skin/respiratory system.[1] Handle in fume hood.
Critical Segregation Protocols
The most common error in disposing of fluorinated phenols is misclassification as "General Organic Waste." You must segregate this chemical to ensure it reaches a facility capable of neutralizing acid gases (HF/HBr).
The "Three-Bin" Rule
DO NOT pour into the "Non-Halogenated" solvent drum.
Reason: Standard fuel-blending facilities cannot handle the hydrofluoric acid generated during combustion.
DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1]
Reason: Phenols are electron-rich and can undergo rapid, exothermic oxidation, leading to fires or explosions.[1]
DO NOT mix with Strong Bases (e.g., Sodium Hydroxide waste).
Reason: While less dangerous than oxidizers, mixing phenols with bases creates phenolate salts, generating heat and potentially altering the solubility/toxicity profile of the waste.[1]
Correct Stream:Halogenated Organic Waste (with specific "Phenol" sub-labeling if required by your institution).
Step-by-Step Disposal Workflow
Phase 1: Pre-Disposal Stabilization
If the chemical is part of a reaction mixture:
Quench: Ensure no active reagents (e.g., lithium reagents, hydrides) remain.[1]
Neutralize: Adjust pH to 6–8 if the solution is highly acidic or basic.
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., Dichloromethane, Chloroform, Ethyl Acetate).[1]
Phase 2: Packaging & Labeling[2]
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.
Avoid: Metal cans (corrosion risk from phenol/hydrolysis products).
Secondary Containment: Place the waste bottle in a polyethylene tray to capture drips.
Labeling:
Attach the hazardous waste tag.
Crucial: Explicitly write "Contains Fluorinated Phenols" in the constituents list.
Check the boxes for: Toxic, Corrosive, Irritant.[1]
Phase 3: Waste Accumulation Area
Store in a cool, well-ventilated satellite accumulation area (SAA).
Keep cap tightly closed to prevent release of brominated/fluorinated vapors.
Inspect weekly for signs of container degradation.
Operational Decision Matrix (Workflow)
The following diagram illustrates the logical flow for determining the correct disposal path.
Figure 1: Decision matrix for the safe segregation and packaging of fluorinated phenolic waste.
Emergency Contingencies
Spill Response (Small Scale < 500 mL)
Evacuate: Clear the immediate area.
PPE: Wear nitrile or Viton gloves, lab coat, and safety goggles.[1]
Absorb: Use a universal absorbent pads or vermiculite . Do not use paper towels (combustible).
Clean: Wipe the area with a mild soap solution.
Disposal: Place all contaminated absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Contaminated with Halogenated Phenol)."
Exposure First Aid[3]
Skin Contact: Phenols can penetrate skin rapidly. Wash immediately with polyethylene glycol (PEG 300/400) or copious amounts of water for 15 minutes.
Eye Contact: Rinse cautiously with water for 15 minutes.[2][3] Remove contact lenses if present.[2][4][5][6] Seek medical attention.
References
U.S. Environmental Protection Agency (EPA). (2024). RCRA Regulations: Hazardous Waste Identification (40 CFR Part 261). Retrieved October 26, 2025, from [Link][1]
NILU (Norwegian Institute for Air Research). (2009). Emissions from incineration of fluoropolymer materials. Retrieved October 26, 2025, from [Link][1]
PubChem. (n.d.). Compound Summary: 2-Bromo-3-(trifluoromethoxy)phenol. National Library of Medicine. Retrieved October 26, 2025, from [Link][1]
Personal protective equipment for handling 2-Bromo-3-(trifluoromethoxy)phenol
Operational Safety Guide: Handling 2-Bromo-3-(trifluoromethoxy)phenol Part 1: Executive Safety Assessment The Hazard Profile: 2-Bromo-3-(trifluoromethoxy)phenol is a halogenated phenolic intermediate often used in medici...
The Hazard Profile:
2-Bromo-3-(trifluoromethoxy)phenol is a halogenated phenolic intermediate often used in medicinal chemistry for its lipophilic properties.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be sparse, its structural components dictate a Category 1B Corrosive and Acute Toxic handling protocol.[1]
The "Silent" Danger:
As a Senior Scientist, I must highlight a critical mechanism often overlooked: The Anesthetic Effect.
Phenols possess a local anesthetic property. Upon skin contact, they can numb the nerve endings, meaning a researcher may not feel the chemical burn until deep tissue damage has already occurred. Furthermore, the trifluoromethoxy (-OCF₃) group significantly increases lipophilicity compared to phenol, theoretically accelerating dermal absorption and systemic toxicity.[1]
Core Directive: Treat this compound as a rapidly absorbing corrosive .
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of halogenated phenols. The following matrix is the mandatory standard for this compound.
Hand Protection (Critical Control Point)
Standard nitrile gloves degrade rapidly when exposed to halogenated aromatics and phenols.[1]
Exposure Type
Recommended Material
Protocol
Scientific Rationale
Primary Handling (Weighing, Transfer)
Laminate (Silver Shield/4H) under Nitrile
Double-Gloving: Wear Laminate gloves as the inner layer.[1] Wear standard nitrile gloves as the outer layer for dexterity and grip.
Laminate films offer >480 min breakthrough time for phenols. Nitrile alone may swell or permeate in <10 mins.
Incidental Splash
High-Thickness Nitrile (≥ 8 mil)
Immediate Removal: If splashed, remove glove immediately, wash hands, and re-glove.[1]
Thicker nitrile provides a temporary physical barrier but offers no long-term permeation resistance against this lipophile.
Prohibited
Latex, Thin Vinyl
Do Not Use
Rapid permeation and degradation; offers zero protection against halogenated phenols.
Eye & Face Protection
Equipment
Requirement
Rationale
Chemical Goggles
Mandatory
Tightly fitting indirect-vent goggles prevent vapor entry and liquid splash.[1] Safety glasses are insufficient due to potential aerosolization.
Face Shield
Task-Dependent
Required when handling volumes >50 mL or working outside a fume hood sash (e.g., during transport).[1] Protects the neck and face from projectile corrosion.
Respiratory & Body Protection
Respiratory: Work must be performed in a certified chemical fume hood. If work outside the hood is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with OV/P100 (Organic Vapor + Particulate) cartridges .[1]
Body: Chemical-resistant lab coat (buttoned to neck).[1] For scale-up (>10g), wear a chemically resistant apron (Tychem® or similar) over the lab coat.[1]
Part 3: Operational Protocols
Workflow Visualization: PPE Decision Logic
Figure 1: Decision logic for selecting appropriate PPE based on volume and engineering controls.
Technique: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.
Static Control: Halogenated solids can be static-prone. Use an anti-static gun if available to prevent powder scattering.
Solubilization: Dissolve the solid immediately after weighing. Solutions are generally safer to handle than light, fluffy powders that can aerosolize.
3. Reaction Monitoring
When taking TLC or LCMS aliquots, assume the outside of the syringe/pipette is contaminated.
Dispose of tips immediately into the solid waste container inside the hood.
Part 4: Emergency Response & Disposal
Spill Response Workflow
Figure 2: Immediate workflow for managing spills of 2-Bromo-3-(trifluoromethoxy)phenol.
Exposure First Aid:
Skin Contact: IMMEDIATELY wash with PEG 300 or PEG 400 (Polyethylene Glycol) if available, then copious soap and water.[1] Why PEG? Phenols are lipophilic; water alone may not efficiently remove them from the skin pores. PEG acts as a solubilizing agent.
Eye Contact: Flush for 15 minutes minimum.[2] Hold eyelids open. Seek medical attention immediately—corneal damage can be delayed.
Disposal Protocols:
Classification: Halogenated Organic Waste.
Segregation: Do NOT mix with acidic waste streams (potential for HF generation if degraded) or strong oxidizers.[1]
Labeling: Clearly mark as "Contains Halogenated Phenol – Toxic & Corrosive."
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Phenol. United States Department of Labor. [Link][1]
PubChem. (2023).[1] Compound Summary: 2-Bromo-5-(trifluoromethyl)phenol (Analogue Hazard Data). National Library of Medicine. [Link][1]